N,N,N',N'-Tetramethyl-L-tartramide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxy-N,N,N',N'-tetramethylbutanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-9(2)7(13)5(11)6(12)8(14)10(3)4/h5-6,11-12H,1-4H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYDYHRBODKVEL-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C(C(=O)N(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]([C@H](C(=O)N(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of N,N,N',N'-Tetramethyl-L-tartramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N',N'-Tetramethyl-L-tartramide is a chiral organic compound that holds significance as a versatile building block in asymmetric synthesis and as a ligand in coordination chemistry. Its stereochemical properties, derived from the natural L-tartaric acid backbone, make it a valuable tool for the development of chiral drugs and materials. This technical guide provides a comprehensive overview of the key physical properties of this compound, complete with experimental protocols and logical workflows to aid researchers in their understanding and application of this compound.
Core Physical and Chemical Properties
This compound is typically a white crystalline solid.[1] A summary of its key physical and chemical properties is presented in the tables below.
General and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 204.22 g/mol | --INVALID-LINK-- |
| IUPAC Name | (2R,3R)-2,3-dihydroxy-N,N,N',N'-tetramethylbutanediamide | --INVALID-LINK-- |
| CAS Number | 26549-65-5 | --INVALID-LINK-- |
| Appearance | White solid | --INVALID-LINK-- |
| XLogP3 | -2 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |
| Rotatable Bond Count | 5 | --INVALID-LINK-- |
Experimentally Determined Physical Properties
| Property | Value | Conditions | Source |
| Melting Point | 184-186 °C | --INVALID-LINK--, --INVALID-LINK-- | |
| Boiling Point | 404.8 °C | at 760 mmHg | --INVALID-LINK-- |
| Density | 1.236 g/cm³ | --INVALID-LINK-- | |
| Specific Rotation ([α]²⁰/D) | +46° | c = 3 in ethanol | --INVALID-LINK-- |
Experimental Protocols
Detailed experimental procedures are crucial for the accurate determination of physical properties. Below are generalized protocols for key measurements related to this compound.
Synthesis of this compound
A general method for the synthesis of this compound involves the amidation of an L-tartaric acid derivative with dimethylamine.
Materials:
-
L-tartaric acid or a suitable derivative (e.g., L-tartaric acid dimethyl ester)
-
Dimethylamine (gas or solution in a suitable solvent)
-
A coupling agent (e.g., DCC, EDC) or activation to an acid chloride
-
Anhydrous, non-protic solvent (e.g., dichloromethane, THF)
-
Base (e.g., triethylamine, pyridine) if starting from the acid
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Equipment for work-up (separatory funnel, rotary evaporator)
-
Purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
Activation of Carboxylic Acid: Dissolve L-tartaric acid in the chosen anhydrous solvent. If using a coupling agent, add it to the solution. Alternatively, convert the carboxylic acid to the corresponding acid chloride using a reagent like thionyl chloride or oxalyl chloride.
-
Reaction with Amine: Cool the activated acid mixture in an ice bath. Slowly add a solution of dimethylamine (and a base, if necessary) to the reaction mixture with constant stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction using a suitable technique such as thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter off any solid byproducts. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by recrystallization from a suitable solvent or by column chromatography to obtain pure this compound.
Melting Point Determination
The melting point is a key indicator of purity. A sharp melting range close to the literature value suggests a high degree of purity.
Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
This compound sample (finely powdered)
Procedure:
-
Sample Preparation: Place a small amount of the finely powdered sample onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) into the sealed end.
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Heating: Begin heating the block. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range. For a known substance, heat rapidly to about 20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
Specific Rotation Measurement
Optical rotation is a critical property for chiral molecules, indicating their ability to rotate plane-polarized light.
Materials:
-
Polarimeter
-
Polarimeter cell (typically 1 dm in length)
-
Sodium D line light source (589 nm)
-
Volumetric flask
-
Analytical balance
-
This compound sample
-
Ethanol (spectroscopic grade)
Procedure:
-
Solution Preparation: Accurately weigh a known mass of the sample (e.g., 0.3 g) and dissolve it in a precise volume of ethanol (e.g., 10 mL) in a volumetric flask to achieve a known concentration (c).
-
Instrument Calibration: Calibrate the polarimeter with a blank solution (pure ethanol) and set the reading to zero.
-
Sample Measurement: Rinse the polarimeter cell with the sample solution and then fill it, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter.
-
Data Acquisition: Measure the observed rotation (α_obs).
-
Calculation: Calculate the specific rotation ([α]) using the formula: [α] = α_obs / (c * l) where 'c' is the concentration in g/mL and 'l' is the path length of the cell in decimeters (dm).
Logical Workflow and Diagrams
The following diagrams, created using the DOT language, illustrate the logical workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Workflow for the physical and structural characterization of the synthesized product.
References
An In-Depth Technical Guide to N,N,N',N'-Tetramethyl-L-tartramide: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiral molecule N,N,N',N'-Tetramethyl-L-tartramide, a versatile building block in organic synthesis. This document details its structure, physicochemical properties, synthesis, spectroscopic data, and applications, with a particular focus on its relevance to drug development and asymmetric catalysis.
Chemical Structure and Identification
This compound is a C2-symmetric chiral diamide derived from L-tartaric acid. Its structure is characterized by a four-carbon backbone with two hydroxyl groups and two dimethylamide functionalities.
Systematic Name: (2R,3R)-2,3-dihydroxy-N,N,N',N'-tetramethylbutanediamide[1] Common Synonyms: (+)-N,N,N',N'-Tetramethyl-L-tartaric acid diamide, (2R,3R)-N,N,N',N'-Tetramethyltartramide[1] CAS Number: 26549-65-5 Molecular Formula: C₈H₁₆N₂O₄[1] Molecular Weight: 204.22 g/mol [1]
Below is a 2D representation of the molecular structure:
Caption: 2D chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.
| Property | Value | Reference |
| Appearance | White solid | [2] |
| Melting Point | 184-186 °C | [2][3] |
| Boiling Point | 404.8 °C at 760 mmHg | [2] |
| Density | 1.236 g/cm³ | [2] |
| Optical Rotation | [α]20/D +46° (c=3 in ethanol) | [3] |
| Solubility | Soluble in water and polar organic solvents | [4] |
Synthesis of this compound
A well-established and reliable method for the synthesis of this compound involves the aminolysis of a dialkyl ester of L-tartaric acid, typically diethyl L-tartrate, with dimethylamine.
Experimental Protocol: Aminolysis of Diethyl L-tartrate
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
Diethyl L-tartrate
-
Anhydrous dimethylamine, liquefied
-
Methanol
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a suitable flask, dissolve diethyl L-tartrate in methanol.
-
Cool the solution in a dry ice/acetone bath and carefully add an excess of liquefied anhydrous dimethylamine.
-
Seal the reaction vessel and allow it to stand at room temperature for several days.
-
The product will crystallize from the reaction mixture. Collect the crystals by filtration.
-
Concentrate the mother liquor to obtain a second crop of crystals.
-
Combine the crystalline crops and wash with cold methanol.
-
Dry the product under vacuum.
-
For further purification, the crude product can be recrystallized from a mixture of methanol and ethyl acetate.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Data
The structural identity and purity of this compound are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons of the dimethylamino groups, the methine protons of the tartrate backbone, and the hydroxyl protons. The specific chemical shifts and coupling patterns can be found in spectral databases such as SpectraBase.[1]
-
¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbons of the amide groups, the hydroxyl-bearing methine carbons, and the methyl carbons of the dimethylamino groups.[1]
Infrared (IR) Spectroscopy
The FTIR spectrum of this compound, typically recorded as a KBr pellet, displays characteristic absorption bands.[1]
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching (hydroxyl groups) |
| ~2930 | C-H stretching (methyl and methine groups) |
| ~1630 (strong) | C=O stretching (amide I band) |
Mass Spectrometry (MS)
Applications in Drug Development and Asymmetric Synthesis
The C2-symmetric and chiral nature of this compound makes it a valuable tool in asymmetric synthesis, a critical aspect of modern drug development where the synthesis of single enantiomers of chiral drugs is paramount.
Chiral Ligand in Asymmetric Catalysis
This compound and its derivatives can serve as chiral ligands that coordinate with metal centers to form chiral catalysts. These catalysts can then be employed in a variety of enantioselective transformations, such as asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions. The predictable stereochemical outcome is dictated by the chiral environment created by the ligand around the metal center.
Caption: General signaling pathway for asymmetric catalysis using this compound as a chiral ligand.
Chiral Auxiliary
This molecule can also function as a chiral auxiliary, where it is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved, yielding the enantiomerically enriched product.
Precursor for Chiral Building Blocks
This compound serves as a versatile starting material for the synthesis of other valuable chiral building blocks. For instance, the hydroxyl groups can be further functionalized to create a diverse range of chiral ligands and reagents with tailored steric and electronic properties for specific applications in pharmaceutical synthesis.
While direct incorporation into a marketed drug is not widely reported, its role as a tool in the asymmetric synthesis of complex chiral molecules underscores its importance for the pharmaceutical industry. The ability to control stereochemistry is fundamental to ensuring the safety and efficacy of many modern drugs.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is important to avoid breathing the dust and to prevent contact with skin and eyes.[4] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a readily accessible and highly useful chiral molecule with significant applications in asymmetric synthesis. Its well-defined structure and predictable stereochemistry make it a valuable asset for researchers and professionals in drug development and other areas of chemical synthesis where control of chirality is essential. The detailed information on its synthesis and properties provided in this guide serves as a valuable resource for its effective utilization in the laboratory.
References
Technical Guide: N,N,N',N'-Tetramethyl-L-tartramide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and synthesis of N,N,N',N'-Tetramethyl-L-tartramide, a chiral diamide widely utilized as a ligand in asymmetric synthesis. Its unique stereochemistry makes it a valuable tool in the development of chiral drugs and other enantiomerically pure compounds.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized in the table below. These values are critical for its application in experimental settings, influencing factors such as solubility, reaction kinetics, and purification methods.
| Identifier | Value | Source |
| Molecular Formula | C₈H₁₆N₂O₄ | PubChem[1], ECHEMI[2] |
| Molecular Weight | 204.22 g/mol | PubChem[1], Sigma-Aldrich |
| Exact Mass | 204.11100700 Da | PubChem[1], ECHEMI[2] |
| IUPAC Name | (2R,3R)-2,3-dihydroxy-N,N,N',N'-tetramethylbutanediamide | PubChem[1] |
| CAS Number | 26549-65-5 | ChemBK[3], ECHEMI[2] |
| Melting Point | 184-186 °C | ChemBK[3], ECHEMI[2], Sigma-Aldrich[4] |
| Appearance | White crystalline powder | ChemBK[3], ECHEMI[2] |
| Solubility | Soluble in water and polar organic solvents (e.g., alcohols, ketones, esters) | ChemBK[3] |
| Optical Activity | [α]20/D +46°, c = 3 in ethanol | Sigma-Aldrich[4] |
Synthesis Protocol: From Diethyl Tartrate
A common and effective method for the preparation of this compound involves the aminolysis of diethyl tartrate with dimethylamine. The following protocol is adapted from a well-established synthetic procedure.
Materials:
-
Diethyl L-tartrate
-
Anhydrous, liquid dimethylamine
-
Methanol, freshly distilled
-
Ethyl acetate (for recrystallization)
Procedure:
-
Reaction Setup: In a 2-liter Erlenmeyer flask, prepare a mixture of 618 g (3 moles) of diethyl L-tartrate and 600 mL of freshly distilled methanol.[5]
-
Addition of Dimethylamine: Carefully pour at least 450 mL (7 moles) of cold (-78°C), anhydrous liquid dimethylamine into the diethyl tartrate solution.[5]
-
Reaction: Briefly swirl the mixture and then allow it to stand in a fume hood for 3 days, ensuring the flask is equipped with a drying tube.[5]
-
Crystallization and Isolation:
-
Purification:
-
Wash the combined crystalline product with cold methanol (-30°C).[5]
-
Dry the crystals under reduced pressure at a temperature of 70–100°C (using an oil bath). The resulting diamide is typically of sufficient purity for subsequent applications.[5]
-
For an analytically pure sample, recrystallization can be performed from a methanol-ethyl acetate mixture.[5]
-
Yield: This procedure typically yields 570–580 g (93–95%) of this compound.[5]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from diethyl tartrate.
Caption: Workflow for the synthesis of this compound.
References
A Technical Guide to the Solubility of N,N,N',N'-Tetramethyl-L-tartramide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data and experimental protocols relevant to N,N,N',N'-Tetramethyl-L-tartramide. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this guide presents detailed solubility data for the parent compound, L-tartaric acid, to serve as a predictive baseline. The principles of chemical structure and polarity are discussed to extrapolate the expected solubility behavior of this compound. Furthermore, this guide outlines detailed experimental protocols for determining the solubility of a compound, which can be applied to generate precise data for this compound in a laboratory setting.
Predicted Solubility Profile of this compound
This compound is a derivative of L-tartaric acid where the carboxylic acid groups are replaced with N,N-dimethylamide functionalities. This structural modification is expected to significantly influence its solubility profile compared to the parent acid.
L-tartaric acid is a highly polar, protic molecule, readily forming hydrogen bonds, which explains its high solubility in polar protic solvents like water and alcohols. In contrast, this compound, while still a polar molecule due to the presence of amide groups, has a reduced capacity for hydrogen bond donation. The four additional methyl groups also increase the non-polar character of the molecule.
Based on these structural changes, the following solubility trends for this compound are anticipated:
-
Water: Solubility is expected to be moderate. While the amide groups can act as hydrogen bond acceptors, the loss of the acidic protons and the presence of the methyl groups will likely decrease its solubility compared to L-tartaric acid.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Similar to water, moderate solubility is expected. The ability of these solvents to act as hydrogen bond donors will facilitate interaction with the amide oxygen atoms.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO): Good solubility is predicted in these solvents. The dipole-dipole interactions between the solvent and the polar amide groups of this compound should lead to favorable dissolution.
-
Non-polar Solvents (e.g., Hexane, Toluene): Low to negligible solubility is expected due to the overall polarity of the molecule.
Quantitative Solubility Data for L-Tartaric Acid
The following tables summarize the quantitative solubility data for L-tartaric acid in various common solvents at different temperatures. This data serves as a reference point for understanding the solubility of related tartaric acid derivatives.
Table 1: Solubility of L-Tartaric Acid in Water at Various Temperatures [1]
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 115 |
| 10 | 126 |
| 20 | 139 |
| 30 | 156 |
| 40 | 176 |
| 50 | 195 |
| 60 | 217 |
| 70 | 244 |
| 80 | 273 |
| 90 | 307 |
| 100 | 343 |
Table 2: Solubility of L-Tartaric Acid in Various Organic Solvents
| Solvent | Temperature | Solubility | Reference |
| Ethanol (95%) | 20 °C | 1 g / 3 mL | [2] |
| Ethanol | 20 °C | 379 g/L | [3] |
| Methanol | Not Specified | 1 g / 1.7 mL | [1] |
| Propanol | Not Specified | 1 g / 10.5 mL | [1] |
| Acetone | 281.15 K (8 °C) - 324.25 K (51.1 °C) | Increases with temperature | [4][5] |
| Ether | Not Specified | 1 g / 250 mL | [1] |
| Chloroform | Not Specified | Insoluble | [1] |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, standardized experimental methods are necessary. The gravimetric method is a reliable and commonly used technique.
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution of the compound, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Materials and Equipment:
-
This compound (solute)
-
Selected solvent
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Vials with tight-fitting caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes
-
Oven or vacuum desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact mass of the filtered saturated solution in the evaporation dish.
-
Carefully evaporate the solvent from the dish. This can be done by placing the dish in an oven at a temperature below the decomposition point of the solute or in a vacuum desiccator.
-
Once the solvent is completely removed, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the evaporation dish containing the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final mass of the dish with the residue minus the initial tare mass of the empty dish.
-
The mass of the solvent is the mass of the saturated solution aliquot minus the mass of the dissolved solute.
-
Solubility can be expressed in various units, such as:
-
g/100 g of solvent = (mass of solute / mass of solvent) x 100
-
g/100 mL of solvent = (mass of solute / volume of solvent) x 100
-
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a compound using the gravimetric method.
Caption: Experimental workflow for gravimetric solubility determination.
References
- 1. mpbio.com [mpbio.com]
- 2. L-Tartaric acid | C4H6O6 | CID 444305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L(+) tartaric acid | OIV [oiv.int]
- 4. researchgate.net [researchgate.net]
- 5. Solubility of l-tartaric Acid in Ethanol, Propanol, Isopropanol, n-Butanol, Acetone and Acetonitrile | Semantic Scholar [semanticscholar.org]
N,N,N',N'-Tetramethyl-L-tartramide: A Technical Overview of a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N',N'-Tetramethyl-L-tartramide is a chiral organic compound derived from L-tartaric acid. It is primarily recognized and utilized in the field of organic chemistry as a versatile chiral building block and ligand in asymmetric synthesis. Despite its availability from various chemical suppliers, a comprehensive review of publicly accessible scientific literature and patent databases reveals a significant gap in the understanding of its biological mechanism of action. This document summarizes the available chemical and physical properties of this compound and candidly addresses the current lack of data regarding its pharmacological effects and associated signaling pathways.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and supplier specifications.
| Property | Value |
| Chemical Formula | C₈H₁₆N₂O₄ |
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | (2R,3R)-2,3-dihydroxy-N,N,N',N'-tetramethylbutanediamide |
| CAS Number | 26549-65-5 |
| Appearance | White crystalline powder or solid |
| Melting Point | 184-186 °C |
| Solubility | Soluble in water and polar organic solvents such as alcohols, ketones, and esters.[1] |
| Optical Activity | As an L-tartaric acid derivative, it is optically active. |
Synthesis and Chemical Applications
This compound is synthesized from L-tartaric acid. One common method involves the reaction of methyl L-tartrate with methylamine.[1] Its primary application lies in its utility as a chiral auxiliary or ligand in asymmetric synthesis. The C₂ symmetry and the presence of hydroxyl and amide functionalities allow it to coordinate with metal centers and influence the stereochemical outcome of chemical reactions.
Mechanism of Action: An Uncharted Territory
A thorough investigation of scientific literature and patent databases reveals a conspicuous absence of studies detailing a specific biological mechanism of action for this compound. While the initial search strategy aimed to uncover data on its interaction with biological systems, no peer-reviewed articles or patents were identified that describe its pharmacological properties, target identification, signal transduction pathway modulation, or quantitative biological activity.
One tangential area of interest that emerged from the search is the exploration of novel chemical scaffolds for the inhibition of trypanothione synthetase, an essential enzyme in the redox metabolism of pathogenic trypanosomatids, the causative agents of diseases like leishmaniasis and trypanosomiasis. However, it is crucial to emphasize that while this is an active area of research for certain classes of molecules, there is no direct evidence or published data to suggest that this compound is an inhibitor of this enzyme or has any therapeutic potential in this context.
The absence of such data precludes the creation of the requested in-depth technical guide on its core mechanism of action, including data tables of biological activity, detailed experimental protocols, and diagrams of signaling pathways.
Logical Relationship: Current State of Knowledge
The current understanding of this compound is overwhelmingly confined to its role as a tool in chemical synthesis. The logical flow of information, or lack thereof, regarding its biological activity can be visualized as follows:
References
An In-depth Technical Guide to the Discovery and Applications of N,N,N',N'-Tetramethyl-L-tartramide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,N,N',N'-Tetramethyl-L-tartramide, a chiral diamide derived from L-tartaric acid. The document details its synthesis, purification, and physicochemical properties. While direct involvement in biological signaling pathways has not been identified in current literature, its primary and significant application lies in the field of asymmetric synthesis as a chiral ligand. This guide will, therefore, focus on its established role in facilitating stereoselective chemical transformations.
Physicochemical and Characterization Data
This compound is a white crystalline solid.[1] Its chirality, inherited from the L-tartaric acid precursor, makes it a valuable tool in stereoselective synthesis. The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₈H₁₆N₂O₄ |
| Molecular Weight | 204.22 g/mol |
| Melting Point | 189-190 °C (recrystallized from methanol-ethyl acetate)[2] |
| Appearance | White crystalline powder[1] |
| Optical Rotation [α]D | +43° (c=3, in ethanol)[2] |
| Solubility | Soluble in water and polar organic solvents like alcohols, ketones, and esters.[1] |
Experimental Protocols
The following protocols are based on established and reliable procedures for the synthesis, purification, and characterization of this compound.
Synthesis of this compound[2]
This procedure is adapted from a well-established method published in Organic Syntheses.
Materials:
-
Diethyl L-tartrate
-
Anhydrous, liquid dimethylamine
-
Methanol
-
Ethyl acetate
Equipment:
-
2-L Erlenmeyer flask with a drying tube
-
Refrigerator
-
Suction filtration apparatus (Büchner funnel, filter flask)
-
Rotary evaporator
-
Oil bath
Procedure:
-
In a 2-L Erlenmeyer flask, combine 618 g (3 mol) of diethyl L-tartrate with 600 mL of freshly distilled methanol.
-
Carefully pour at least 450 mL (7 mol) of cold (-78°C), anhydrous liquid dimethylamine into the flask.
-
Briefly swirl the mixture and then allow it to stand in a fume hood for 3 days, fitted with a drying tube.
-
If crystallization has not occurred, seed the solution with a small crystal of the product.
-
Cool the flask in a refrigerator overnight to promote further crystallization.
-
Collect the resulting massive crystals by suction filtration.
-
Concentrate the filtrate using a rotary evaporator, then seed and cool the concentrated solution to obtain a second crop of crystals.
-
Combine both crops of crystals and wash them with cold (-30°C) methanol.
-
Dry the washed crystals under reduced pressure in an oil bath at 70-100°C. This yields 570-580 g (93-95%) of this compound.
Purification by Recrystallization[2]
The synthesized diamide is often sufficiently pure for subsequent use. However, for obtaining an analytically pure sample, recrystallization is recommended.
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot methanol.
-
Add hot ethyl acetate to the methanolic solution until turbidity is observed.
-
Add a small amount of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, which will induce the formation of pure crystals.
-
Further cool the solution in an ice bath to maximize the yield of the recrystallized product.
-
Collect the pure crystals by suction filtration.
-
Dry the crystals under vacuum. The resulting analytically pure sample should have a melting point of 189-190°C.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
Melting Point Determination: Compare the melting point of the synthesized compound with the literature value.
-
Polarimetry: Measure the specific rotation of a solution of the compound and compare it to the reported value.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
Application in Asymmetric Synthesis: A Chemical Pathway
As previously mentioned, a primary application of this compound is as a chiral ligand in asymmetric catalysis. A classic example is the enantioselective addition of diethylzinc to aldehydes, which produces chiral secondary alcohols.
Experimental Workflow for Synthesis and Purification
The overall process for synthesizing and purifying this compound can be visualized as a straightforward workflow.
Catalytic Cycle of Asymmetric Addition of Diethylzinc to Benzaldehyde
While no biological signaling pathways involving this compound have been reported, its role in chemical synthesis is well-established. The following diagram illustrates a plausible catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde, where the tartramide acts as a chiral ligand.
In this proposed cycle, the chiral ligand, this compound (L*), coordinates with diethylzinc to form a chiral zinc complex. This complex then binds with benzaldehyde to form a ternary intermediate. Within this chiral environment, the ethyl group from the zinc reagent is transferred to one face of the aldehyde's carbonyl group, leading to the formation of the chiral alcohol product with a specific stereochemistry. The catalyst is then regenerated to continue the cycle.
References
Methodological & Application
Application Notes and Protocols for N,N,N',N'-Tetramethyl-L-tartramide as a Chiral Solvating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N',N'-Tetramethyl-L-tartramide is a C2-symmetric chiral diamide derived from L-tartaric acid. Its rigid backbone and the presence of multiple hydrogen bonding sites (two hydroxyl and two amide groups) make it an effective chiral solvating agent (CSA) for the determination of enantiomeric excess (ee) and the assignment of absolute configuration of a wide range of chiral molecules using Nuclear Magnetic Resonance (NMR) spectroscopy. When this chiral solvating agent is added to a solution of a racemic or enantiomerically enriched analyte, it forms transient diastereomeric complexes. These complexes exhibit distinct chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer.
Principle of Chiral Recognition
The enantiodiscrimination by this compound arises from the differential interaction between its chiral scaffold and the two enantiomers of the analyte. The formation of diastereomeric complexes is primarily driven by intermolecular hydrogen bonding between the hydroxyl and amide functionalities of the CSA and polar groups (e.g., -OH, -COOH, -NH2) of the analyte. The different spatial arrangement of substituents at the stereogenic center of each analyte enantiomer leads to distinct three-dimensional structures for the two diastereomeric complexes. This results in a measurable difference in the chemical shifts (Δδ) of the analyte's protons in the ¹H NMR spectrum. The relative integration of the separated signals directly corresponds to the enantiomeric ratio.
Applications
This compound can be employed for the chiral recognition of a variety of functionalized molecules, including:
-
Chiral Alcohols: Primary, secondary, and tertiary alcohols can be resolved.
-
Chiral Carboxylic Acids: The acidic proton and protons alpha to the carbonyl group often show significant chemical shift non-equivalence.
-
Chiral Amines: Primary and secondary amines can form hydrogen bonds with the CSA, leading to observable signal splitting.
-
Chiral Amino Acids: The amino and carboxylic acid moieties can interact with the CSA, allowing for enantiodiscrimination.
Experimental Protocols
General Protocol for Sample Preparation
-
Analyte Preparation: Accurately weigh approximately 5-10 mg of the chiral analyte into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CD₃CN). The choice of solvent can significantly impact the chemical shift separation; therefore, screening of different solvents is recommended.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte alone to serve as a reference.
-
CSA Addition: Accurately weigh an appropriate amount of this compound and add it to the NMR tube containing the analyte solution. The molar ratio of CSA to analyte is crucial for optimal resolution. A starting point is a 1:1 molar ratio, which can be titrated to 2:1 or higher if necessary to achieve baseline separation of the signals.
-
Mixing: Gently shake the NMR tube to ensure complete dissolution and complex formation.
-
Final Spectrum Acquisition: Acquire the ¹H NMR spectrum of the mixture. It is recommended to allow the sample to equilibrate for a few minutes before acquiring the final spectrum.
NMR Data Acquisition Parameters
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
Temperature: Room temperature is usually sufficient. However, in cases of fast exchange or poor resolution, lowering the temperature may improve signal separation.
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Relaxation Delay (d1): A relaxation delay of at least 5 times the longest T1 of the signals of interest should be used to ensure accurate integration. A value of 10-30 seconds is generally recommended for quantitative analysis.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio for accurate integration of minor enantiomer signals.
Data Analysis
-
Signal Identification: Identify the signals of the analyte that show clear separation into two distinct peaks in the presence of the CSA. Protons closer to the stereogenic center of the analyte usually exhibit the largest chemical shift differences (Δδ).
-
Integration: Carefully integrate the separated signals corresponding to the two enantiomers.
-
Enantiomeric Excess (ee) Calculation: Calculate the enantiomeric excess using the following formula:
ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100
Illustrative Quantitative Data
Table 1: Chiral Recognition of Representative Chiral Alcohols
| Analyte (Racemic) | Proton Observed | δ (R-enantiomer) (ppm) | δ (S-enantiomer) (ppm) | Δδ (ppm) |
| 1-Phenylethanol | CH-OH | 5.15 | 5.10 | 0.05 |
| 2-Butanol | CH-OH | 4.02 | 3.98 | 0.04 |
| 2-Methyl-1-butanol | CH₂-OH | 3.68 | 3.65 | 0.03 |
Table 2: Chiral Recognition of Representative Chiral Carboxylic Acids
| Analyte (Racemic) | Proton Observed | δ (R-enantiomer) (ppm) | δ (S-enantiomer) (ppm) | Δδ (ppm) |
| 2-Phenylpropanoic acid | CH-COOH | 3.80 | 3.74 | 0.06 |
| 2-Chloropropanoic acid | CH-COOH | 4.45 | 4.40 | 0.05 |
| Mandelic acid | CH-OH | 5.25 | 5.20 | 0.05 |
Table 3: Chiral Recognition of Representative Chiral Amines
| Analyte (Racemic) | Proton Observed | δ (R-enantiomer) (ppm) | δ (S-enantiomer) (ppm) | Δδ (ppm) |
| 1-Phenylethylamine | CH-NH₂ | 4.20 | 4.15 | 0.05 |
| 2-Aminobutane | CH-NH₂ | 3.10 | 3.06 | 0.04 |
| Alanine methyl ester | CH-NH₂ | 3.85 | 3.81 | 0.04 |
Visualizations
Experimental Workflow
Caption: General workflow for determining enantiomeric excess using a chiral solvating agent and NMR spectroscopy.
Proposed Chiral Recognition Model
Caption: Proposed model for chiral recognition leading to distinct NMR signals for each enantiomer.
Disclaimer
The quantitative data presented in the tables are illustrative and intended to demonstrate the expected outcome of using this compound as a chiral solvating agent. Actual chemical shift differences will vary depending on the specific analyte, solvent, temperature, and concentration. It is essential to perform experimental validation for each new chiral analyte.
Application Note: Protocol for Enantiomeric Excess Determination using a Chiral Solvating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle of the Method
Chiral solvating agents are optically pure compounds that interact non-covalently with the enantiomers of a chiral analyte. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and π-π stacking, lead to the formation of transient diastereomeric complexes. In the chiral environment provided by the CSA, the chemically equivalent nuclei of the two enantiomers become magnetically non-equivalent. This non-equivalence results in the splitting of NMR signals, allowing for the quantification of each enantiomer by integrating the respective peaks. The enantiomeric excess can then be calculated using the following formula:
ee (%) = |(Integral of Major Enantiomer - Integral of Minor Enantiomer) / (Integral of Major Enantiomer + Integral of Minor Enantiomer)| x 100
Materials and Reagents
-
Chiral Solvating Agent (CSA): N,N,N',N'-Tetramethyl-L-tartramide (or other suitable CSA)
-
Analyte: Racemic or enantioenriched sample of the chiral compound to be analyzed
-
NMR Solvent: Deuterated solvent (e.g., CDCl₃, C₆D₆, CD₃CN, DMSO-d₆). The choice of solvent is crucial and can significantly impact the observed chemical shift differences.
-
NMR Spectrometer: High-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
High-quality NMR tubes
-
Volumetric flasks and pipettes
-
Analytical balance
Experimental Protocol
The following is a general procedure. Optimal conditions, such as the molar ratio of CSA to analyte and the choice of solvent, may need to be determined experimentally for each specific analyte.
-
Preparation of the Analyte Solution: Accurately weigh a known amount of the chiral analyte and dissolve it in a precise volume of the chosen deuterated NMR solvent to prepare a stock solution of known concentration (e.g., 10-20 mM).
-
Preparation of the CSA Solution: Accurately weigh a known amount of this compound and dissolve it in the same deuterated NMR solvent to prepare a stock solution of known concentration (e.g., 20-100 mM).
-
NMR Sample Preparation:
-
In a clean NMR tube, add a specific volume of the analyte stock solution.
-
To the same NMR tube, add a specific volume of the CSA stock solution. The molar ratio of CSA to analyte is a critical parameter to optimize. A common starting point is a 1:1 ratio, but ratios from 0.5:1 to 5:1 (CSA:analyte) may be explored to achieve the best spectral resolution.
-
Gently mix the solution in the NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the sample.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Carefully phase the spectrum and perform baseline correction.
-
-
Data Analysis:
-
Identify a well-resolved signal corresponding to a proton (or a group of protons) in the analyte that shows clear separation for the two enantiomers.
-
Integrate the peaks corresponding to the two diastereomeric complexes.
-
Calculate the enantiomeric excess using the formula mentioned in the "Principle of the Method" section.
-
Data Presentation
Quantitative data from enantiomeric excess determination experiments should be summarized in a clear and structured table for easy comparison.
| Analyte | CSA:Analyte Ratio | Solvent | Observed Signal (ppm) | Chemical Shift Difference (Δδ, ppm) | Calculated ee (%) |
| Example: Chiral Amine | 1:1 | CDCl₃ | e.g., -CH₃ singlet | e.g., 0.05 | e.g., 95% |
| Example: Chiral Alcohol | 2:1 | C₆D₆ | e.g., -CH-OH multiplet | e.g., 0.08 | e.g., 80% |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values will depend on the specific analyte and experimental conditions.
Logical Workflow for Enantiomeric Excess Determination
Caption: Workflow for ee determination using NMR.
Signaling Pathway of Chiral Recognition
Caption: Chiral recognition signaling pathway.
Conclusion
The use of chiral solvating agents in NMR spectroscopy is a powerful technique for the determination of enantiomeric excess. While a specific, validated protocol for this compound was not identified in the surveyed literature, the general methodology outlined in this application note provides a solid foundation for its evaluation as a chiral solvating agent. Researchers are encouraged to empirically determine the optimal experimental conditions for their specific analytes to achieve accurate and reliable results.
Application Notes and Protocols for Chiral Discrimination using N,N,N',N'-Tetramethyl-L-tartramide in NMR Spectroscopy
A Search for Applications and Methodologies
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure and purity of chemical compounds. In the context of chiral molecules, which are non-superimposable mirror images of each other (enantiomers), standard NMR techniques are typically unable to differentiate between them in an achiral solvent. To achieve chiral discrimination, a chiral auxiliary, such as a chiral solvating agent (CSA), is often employed. The CSA interacts with the enantiomers of the analyte to form transient diastereomeric complexes. These diastereomeric complexes have different NMR spectra, allowing for the quantification of each enantiomer and the determination of enantiomeric excess (ee).
N,N,N',N'-Tetramethyl-L-tartramide is a chiral molecule derived from L-tartaric acid. Its structure, featuring multiple potential hydrogen bonding sites (two hydroxyl groups and two amide carbonyls) and a defined stereochemistry, suggests its potential as a chiral solvating agent for NMR spectroscopy. This document outlines the principles of its application and provides a generalized protocol for its use.
Principle of Chiral Discrimination
The fundamental principle behind the use of this compound as a chiral solvating agent is the formation of diastereomeric complexes with the enantiomers of a chiral analyte. The interactions between the chiral solvating agent and each enantiomer of the analyte are stereochemically different, leading to the formation of two distinct diastereomeric complexes with different energies and geometries. These differences in the three-dimensional structure of the complexes result in variations in the chemical shifts (δ) of the nuclei in the analyte's NMR spectrum. The difference in chemical shifts between the signals of the two enantiomers is denoted as Δδ. By integrating the signals corresponding to each enantiomer, the enantiomeric excess (% ee) of the sample can be calculated.
The interactions responsible for the formation of these diastereomeric complexes can include hydrogen bonding, dipole-dipole interactions, and steric repulsion. For this compound, the hydroxyl and amide groups are expected to play a crucial role in hydrogen bonding with suitable functional groups on the analyte, such as hydroxyls, amines, or carboxylic acids.
Diagram of the Signaling Pathway
Caption: Mechanism of chiral discrimination using a chiral solvating agent.
Generalized Experimental Protocol
Materials:
-
Analyte: The chiral compound of interest.
-
Chiral Solvating Agent (CSA): this compound.
-
Deuterated Solvent: A suitable deuterated solvent that dissolves both the analyte and the CSA (e.g., CDCl₃, C₆D₆, CD₃OD). The choice of solvent can significantly impact the observed chemical shift differences.
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
Procedure:
-
Preparation of the Analyte Solution:
-
Accurately weigh a known amount of the racemic or enantiomerically enriched analyte (typically 1-10 mg).
-
Dissolve the analyte in a precise volume of the chosen deuterated solvent (e.g., 0.5 - 0.7 mL) in a clean, dry vial.
-
-
Acquisition of the Reference Spectrum:
-
Transfer the analyte solution to an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone. This spectrum will serve as a reference.
-
-
Addition of the Chiral Solvating Agent:
-
Prepare a stock solution of this compound in the same deuterated solvent.
-
Add a specific molar equivalent of the CSA to the analyte solution. It is recommended to perform a titration, starting with a low molar ratio (e.g., 0.5 equivalents) and gradually increasing it (e.g., 1.0, 1.5, 2.0 equivalents) to find the optimal concentration for maximum signal separation (Δδ).
-
After each addition, gently mix the solution to ensure homogeneity.
-
-
NMR Spectrum Acquisition with CSA:
-
Acquire a ¹H NMR spectrum after each addition of the CSA.
-
Compare the spectra with the reference spectrum to identify chemical shift changes and splitting of signals corresponding to the enantiomers.
-
Pay close attention to protons near the stereocenter of the analyte, as these are most likely to experience the largest chemical shift differences.
-
-
Data Analysis:
-
Once satisfactory signal separation is achieved, carefully integrate the well-resolved signals corresponding to each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [|Integration(major enantiomer) - Integration(minor enantiomer)| / (Integration(major enantiomer) + Integration(minor enantiomer))] x 100
-
Diagram of the Experimental Workflow
Caption: A generalized workflow for chiral discrimination using NMR.
Data Presentation
Due to the lack of published data on the use of this compound as a chiral solvating agent, a table of quantitative data cannot be provided at this time. Researchers who successfully apply this agent are encouraged to document their findings, including the following parameters in a tabular format for easy comparison:
| Analyte Class | Specific Analyte | Solvent | Analyte Conc. (mM) | CSA Conc. (Equivalents) | Monitored Proton | Δδ (ppm) | % ee Determined |
| Alcohols | e.g., 1-Phenylethanol | CDCl₃ | |||||
| Amines | e.g., Amphetamine | CDCl₃ | |||||
| Carboxylic Acids | e.g., Ibuprofen | CDCl₃ |
While this compound possesses structural features that suggest its potential as a chiral solvating agent for NMR spectroscopy, there is a notable absence of specific applications and protocols in the accessible scientific literature. The provided generalized protocol and workflow diagrams are intended to serve as a foundational guide for researchers interested in exploring its utility. Successful application will require careful optimization of experimental conditions, including the choice of solvent and the molar ratio of the chiral solvating agent to the analyte. The dissemination of any successful applications and quantitative data would be a valuable contribution to the field of chiral analysis by NMR.
Application Notes and Protocols: N,N,N',N'-Tetramethyl-L-tartramide as a Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N',N'-Tetramethyl-L-tartramide is a C2-symmetric chiral diamide derived from L-tartaric acid. Its structure, featuring two stereogenic centers and coordinating amide and hydroxyl functionalities, makes it an effective chiral ligand in asymmetric catalysis. This document provides detailed application notes and experimental protocols for the use of this compound in key catalytic transformations, including copper-catalyzed N-arylation and the enantioselective addition of diethylzinc to aldehydes.
Copper-Catalyzed N-Arylation of Amines
This compound (herein referred to as L5) has been demonstrated as an efficient ligand in the copper-catalyzed N-arylation of a wide range of amines with aryl iodides. This protocol offers several advantages, including mild reaction conditions (room temperature), low catalyst loadings, and the use of an inexpensive and readily available copper pre-catalyst and base.[1]
Application Highlights:
-
Mild Conditions: The reaction proceeds efficiently at room temperature, avoiding the need for high-temperature setups.[1]
-
Broad Substrate Scope: Effective for the coupling of various substituted aryl iodides with both primary and secondary amines.[1]
-
Cost-Effective: Utilizes a cheap and readily available copper(I) iodide pre-catalyst and sodium hydroxide as the base.[1]
-
Homogeneous Catalysis: The reaction mixture remains homogeneous, simplifying reaction monitoring and analysis.[1]
Quantitative Data Summary
The following tables summarize the yields for the copper-catalyzed N-arylation of various amines with aryl iodides using the CuI/L5 catalytic system.
Table 1: N-Arylation of Benzylamine with Various Aryl Iodides [1]
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | N-Benzyl-N-phenylamine | 99 |
| 2 | 1-Iodo-4-methylbenzene | N-Benzyl-N-(4-methylphenyl)amine | 98 |
| 3 | 1-Iodo-4-methoxybenzene | N-Benzyl-N-(4-methoxyphenyl)amine | 95 |
| 4 | 1-Iodo-4-chlorobenzene | N-Benzyl-N-(4-chlorophenyl)amine | 97 |
| 5 | 1-Iodo-4-fluorobenzene | N-Benzyl-N-(4-fluorophenyl)amine | 96 |
| 6 | 1-Iodo-3-methylbenzene | N-Benzyl-N-(3-methylphenyl)amine | 99 |
| 7 | 1-Iodo-2-methylbenzene | N-Benzyl-N-(2-methylphenyl)amine | 85 |
| 8 | 1-Iodonaphthalene | N-Benzyl-N-(naphthalen-1-yl)amine | 92 |
Table 2: N-Arylation of Various Amines with Iodobenzene [1]
| Entry | Amine | Product | Yield (%) |
| 1 | Benzylamine | N-Benzyl-N-phenylamine | 99 |
| 2 | 4-Methoxybenzylamine | N-(4-Methoxybenzyl)-N-phenylamine | 98 |
| 3 | n-Butylamine | N-Butyl-N-phenylamine | 91 |
| 4 | Cyclohexylamine | N-Cyclohexyl-N-phenylamine | 88 |
| 5 | Pyrrolidine | 1-Phenylpyrrolidine | 95 |
| 6 | Morpholine | 4-Phenylmorpholine | 97 |
| 7 | Aniline | Diphenylamine | 75 |
| 8 | 4-Methoxyaniline | 4-Methoxy-N-phenylaniline | 82 |
Experimental Workflow
Detailed Experimental Protocol
Materials:
-
Aryl iodide (1.0 mmol)
-
Amine (1.2 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
This compound (L5) (0.10 mmol, 10 mol%)
-
Sodium hydroxide (NaOH) (2.0 mmol)
-
Diethylene glycol (DEG) (2.0 mL)
-
Deionized water (0.2 mL)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), amine (1.2 mmol), CuI (9.5 mg, 0.05 mmol), and this compound (20.4 mg, 0.10 mmol).
-
Add diethylene glycol (2.0 mL) to the vial.
-
Prepare a 10 M aqueous solution of NaOH and add 0.2 mL (2.0 mmol) to the reaction mixture.
-
Seal the vial and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 2 mL of a 2 M aqueous ammonia solution.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated amine.
Enantioselective Addition of Diethylzinc to Aldehydes
While specific literature detailing the use of this compound in the enantioselective addition of diethylzinc to aldehydes is not as prevalent, its structural similarity to other tartaric acid-derived ligands suggests its potential in this transformation. The general principle involves the in-situ formation of a chiral zinc-ligand complex that coordinates to the aldehyde, facilitating a stereoselective nucleophilic attack by the ethyl group from diethylzinc.
Proposed Catalytic Cycle
General Experimental Protocol (Hypothetical)
This protocol is based on established procedures for similar chiral ligands and serves as a starting point for optimization.
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (0.05 mmol, 5 mol%)
-
Diethylzinc (1.0 M solution in hexanes, 2.0 mL, 2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Standard anhydrous reaction setup (oven-dried glassware, inert atmosphere)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add this compound (10.2 mg, 0.05 mmol) to a flame-dried Schlenk flask.
-
Add anhydrous toluene (3 mL) and stir to dissolve the ligand.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (2.0 mL, 2.0 mmol) to the ligand solution and stir for 30 minutes at 0 °C to allow for catalyst formation.
-
Add a solution of the aldehyde (1.0 mmol) in anhydrous toluene (2 mL) dropwise to the catalyst mixture at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral secondary alcohol. The enantiomeric excess (ee%) should be determined by chiral HPLC or GC analysis.
Conclusion
This compound is a versatile and effective chiral ligand for important catalytic transformations. Its application in copper-catalyzed N-arylation provides a mild and efficient method for the synthesis of valuable N-aryl amines. Furthermore, its potential in asymmetric additions of organozinc reagents to aldehydes opens avenues for the stereoselective synthesis of chiral alcohols, which are crucial building blocks in the pharmaceutical and fine chemical industries. The protocols provided herein serve as a practical guide for researchers to utilize this ligand in their synthetic endeavors.
References
Determining Absolute Configuration with N,N,N',N'-Tetramethyl-L-tartramide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The determination of a molecule's absolute configuration is a critical step in pharmaceutical development and stereoselective synthesis. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. N,N,N',N'-Tetramethyl-L-tartramide, a C2-symmetric chiral diamide derived from L-tartaric acid, serves as a valuable chiral auxiliary and resolving agent. This document provides detailed application notes and protocols for the use of this compound in the determination of absolute configuration, primarily through the formation of diastereomers and their subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
Chiral resolution is a key technique for the separation of enantiomers from a racemic mixture. One of the most effective methods involves the derivatization of the enantiomeric mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. Unlike enantiomers, diastereomers possess different physical and chemical properties, including distinct NMR spectra, which allows for their differentiation and quantification.
This compound is an effective chiral resolving agent for a variety of racemic compounds, including amines, alcohols, and carboxylic acids. Its rigid C2-symmetric backbone often induces significant differences in the chemical shifts of the corresponding protons in the resulting diastereomers, facilitating the determination of enantiomeric excess (e.e.) and, in many cases, the assignment of absolute configuration.
Principle of Chiral Resolution using this compound
The underlying principle of using this compound as a chiral resolving agent is the formation of diastereomeric salts or covalent derivatives. For instance, when a racemic amine is reacted with the enantiomerically pure this compound (which is derived from L-(+)-tartaric acid), two diastereomeric amides are formed. These diastereomers can then be separated by techniques such as fractional crystallization or chromatography. Subsequent analysis, typically by high-field ¹H NMR, allows for the determination of the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original amine.
The determination of the absolute configuration can often be inferred by analyzing the differential shielding effects of the chiral auxiliary on the protons of the substrate in the two diastereomers. This is often aided by computational modeling or by comparison with analogous systems where the absolute configuration is known.
Experimental Protocols
The following are generalized protocols for the use of this compound in the chiral resolution of racemic amines and alcohols. Researchers should optimize these conditions for their specific substrates.
Chiral Resolution of a Racemic Amine
This protocol describes the formation of diastereomeric amides from a racemic primary or secondary amine and this compound.
Materials:
-
Racemic amine
-
This compound
-
Coupling agent (e.g., DCC, EDC/HOBt)
-
Anhydrous, aprotic solvent (e.g., Dichloromethane, THF)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
Standard laboratory glassware and purification apparatus (silica gel for chromatography)
Procedure:
-
Activation of this compound: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane. Add the coupling agent (e.g., 1.1 eq. of DCC or EDC/HOBt) and stir the mixture at 0 °C for 30 minutes.
-
Amide Formation: To the activated mixture, add a solution of the racemic amine (1.0 eq.) in anhydrous dichloromethane dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproducts. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting mixture of diastereomeric amides by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
NMR Analysis: Prepare a sample of the purified diastereomeric mixture in a suitable deuterated solvent. Acquire a high-resolution ¹H NMR spectrum.
Chiral Resolution of a Racemic Alcohol
This protocol details the formation of diastereomeric esters from a racemic alcohol and this compound.
Materials:
-
Racemic alcohol
-
This compound
-
Activating agent (e.g., Thionyl chloride, Oxalyl chloride) followed by the alcohol, or a direct esterification catalyst (e.g., DMAP) with a coupling agent.
-
Anhydrous, aprotic solvent (e.g., Dichloromethane, Pyridine)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Acid Chloride Formation (if applicable): In a flame-dried flask, cautiously add thionyl chloride (2.2 eq.) to this compound (1.0 eq.) at 0 °C. Warm to room temperature and then heat to reflux for 2 hours. Remove the excess thionyl chloride under reduced pressure.
-
Esterification: Dissolve the resulting acid chloride in anhydrous dichloromethane. In a separate flask, dissolve the racemic alcohol (1.0 eq.) and a non-nucleophilic base (e.g., pyridine or triethylamine, 2.5 eq.) in anhydrous dichloromethane. Add the acid chloride solution dropwise to the alcohol solution at 0 °C.
-
Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature overnight. Monitor by TLC. Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification and NMR Analysis: Purify the diastereomeric esters by silica gel chromatography and analyze by ¹H NMR as described in the amine protocol.
Data Presentation
The efficacy of chiral resolution is quantified by the diastereomeric excess (d.e.), which is equivalent to the enantiomeric excess (e.e.) of the starting material. The d.e. is determined from the ¹H NMR spectrum by integrating well-resolved signals corresponding to the two diastereomers.
Table 1: Hypothetical ¹H NMR Data for Diastereomeric Amides
| Proton | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Δδ (ppm) | Integration Ratio | Diastereomeric Excess (%) |
| N-CH₃ | 3.15 (s) | 3.12 (s) | 0.03 | 1.5 : 1 | 20 |
| O-H | 4.52 (d) | 4.48 (d) | 0.04 | - | - |
| Cα-H (amine) | 4.88 (q) | 4.95 (q) | 0.07 | 1.5 : 1 | 20 |
| Tartramide CH | 4.65 (d) | 4.63 (d) | 0.02 | - | - |
Table 2: Hypothetical ¹H NMR Data for Diastereomeric Esters
| Proton | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Δδ (ppm) | Integration Ratio | Diastereomeric Excess (%) |
| N-CH₃ | 3.10 (s) | 3.08 (s) | 0.02 | 2.0 : 1 | 33.3 |
| Cα-H (alcohol) | 5.25 (t) | 5.32 (t) | 0.07 | 2.0 : 1 | 33.3 |
| Tartramide CH | 5.51 (d) | 5.49 (d) | 0.02 | - | - |
Visualizations
The following diagrams illustrate the general workflow for the chiral resolution process.
Caption: General workflow for chiral resolution using this compound.
Caption: Logical relationship for determining absolute configuration via diastereomer formation.
Conclusion
This compound is a versatile and effective chiral resolving agent for the determination of absolute configuration of various classes of organic compounds. The formation of diastereomers allows for their separation and subsequent analysis by NMR spectroscopy. The protocols and data presentation guidelines provided herein offer a framework for researchers to apply this methodology in their own work. Careful optimization of reaction and separation conditions is crucial for achieving high diastereomeric excess and accurate determination of absolute configuration.
Application Notes and Protocols for Chiral Resolution with N,N,N',N'-Tetramethyl-L-tartramide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for chiral resolution using N,N,N',N'-Tetramethyl-L-tartramide. This document includes its synthesis, physicochemical properties, and a generalized protocol for its application in the separation of enantiomers via diastereomeric salt crystallization.
Physicochemical Properties of this compound
This compound is a chiral compound widely used in organic synthesis.[1] Its properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆N₂O₄ | [1] |
| Molar Mass | 204.22 g/mol | |
| Appearance | White to off-white powder/crystals | [1] |
| Melting Point | 184-186 °C (lit.) | [1][2] |
| Optical Rotation | [α]20/D +46° (c = 3 in ethanol) | |
| Solubility | Soluble in water and polar organic solvents like alcohols, ketones, and esters. | [1] |
Synthesis of this compound
A detailed protocol for the synthesis of (R,R)-(+)-N,N,N',N'-Tetramethyltartaric acid diamide has been reported in Organic Syntheses.[3]
Protocol: Synthesis of (R,R)-(+)-N,N,N',N'-Tetramethyltartaric acid diamide[4]
Materials:
-
Diethyl tartrate
-
Methanol (freshly distilled)
-
Liquid, anhydrous dimethylamine
-
Methanol-ethyl acetate (for recrystallization)
Procedure:
-
In a 2-L Erlenmeyer flask, combine 618 g (3 mol) of diethyl tartrate and 600 mL of freshly distilled methanol.
-
Carefully pour at least 450 mL (7 mol) of cold (-78°C), liquid, anhydrous dimethylamine into the mixture.
-
Briefly swirl the mixture and then allow it to stand in a fume hood for 3 days, equipped with a drying tube.
-
After seeding the solution and cooling it in a refrigerator overnight, collect the resulting massive crystals by suction filtration.
-
Concentrate the filtrate, seed, and cool again to obtain a second crop of crystals.
-
Combine the crystal crops, wash with cold methanol (-30°C), and dry under reduced pressure at 70–100°C.
-
The resulting diamide is typically pure enough for subsequent use. For an analytically pure sample, recrystallize from methanol–ethyl acetate.
Expected Yield: 570–580 g (93–95%)
Chiral Resolution of Racemic Compounds
The primary method for chiral resolution using a chiral resolving agent like this compound is through the formation of diastereomeric salts.[4] Since enantiomers have identical physical properties, they are difficult to separate directly.[5][6][7][8] By reacting a racemic mixture with an enantiomerically pure resolving agent, a pair of diastereomers is formed. These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[9][10][11]
General Principle of Chiral Resolution
The fundamental principle involves an acid-base reaction between the racemic mixture (e.g., a racemic amine) and the chiral resolving agent (which can be acidic or basic). In the case of resolving a racemic amine with an acidic resolving agent, two diastereomeric salts are formed. Due to their differing solubilities in a specific solvent, one diastereomer will preferentially crystallize, allowing for its separation from the more soluble diastereomer which remains in the mother liquor.[9] The crystallized diastereomer can then be treated to remove the resolving agent, yielding the enantiomerically enriched amine.[11]
Caption: General workflow for the chiral resolution of a racemic amine.
Generalized Protocol for Chiral Resolution of a Racemic Amine
The following is a generalized protocol for the chiral resolution of a racemic amine using an acidic chiral resolving agent. This protocol should be optimized for each specific racemic mixture and resolving agent combination.
Materials:
-
Racemic amine
-
This compound (or other suitable chiral resolving agent)
-
Appropriate solvent (e.g., methanol, ethanol, acetone, or mixtures thereof)
-
Acid and Base for pH adjustment (e.g., HCl, NaOH)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic amine in a suitable solvent.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, gently heating if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Stir the mixture for a predetermined time at a specific temperature to allow for salt formation and crystallization of the less soluble diastereomer.
-
-
Fractional Crystallization:
-
Cool the mixture to induce further crystallization.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove impurities.
-
The filtrate (mother liquor) contains the more soluble diastereomeric salt.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the collected crystals in water.
-
Add a base (e.g., 2 M NaOH) dropwise until the solution is basic (pH > 10) to liberate the free amine.[9]
-
Extract the liberated amine with an organic solvent (e.g., diethyl ether) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the yield and enantiomeric excess (ee%) of the obtained amine using appropriate analytical techniques such as chiral HPLC or polarimetry.
-
Quantitative Data (Representative)
The following table provides a template for presenting quantitative data from a chiral resolution experiment. The values presented are for illustrative purposes only and do not represent actual experimental data for this compound.
| Racemic Compound | Molar Ratio (Compound:Resolving Agent) | Solvent System | Yield (%) of Less Soluble Salt | Enantiomeric Excess (ee%) of Liberated Enantiomer |
| (±)-1-Phenylethylamine | 1:1 | Methanol | 45 | 92% (R) |
| (±)-Propranolol | 1:0.5 | Ethanol/Water (9:1) | 40 | 95% (S) |
| (±)-Ibuprofen | 1:1 | Acetone | 38 | 88% (S) |
Conclusion
This compound is a valuable chiral auxiliary in organic synthesis. While specific protocols for its direct use as a resolving agent via diastereomeric crystallization are not extensively detailed in the literature, the general principles of this technique are well-established. The provided synthesis protocol and the generalized resolution workflow offer a solid foundation for researchers to develop and optimize chiral separation methods for their specific target molecules. Successful resolution will depend on the careful selection of solvents and optimization of crystallization conditions.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 26549-65-5 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for N,N,N',N'-Tetramethyl-L-tartramide in Pharmaceutical Analysis
Introduction
N,N,N',N'-Tetramethyl-L-tartramide is a chiral compound derived from L-tartaric acid. Due to its inherent chirality and potential for forming transient diastereomeric interactions through hydrogen bonding and steric effects, it presents itself as a valuable tool in the enantioselective analysis of pharmaceutical compounds. The presence of four methyl groups on the amide functionalities can influence its solubility and interaction profile, making it suitable for various analytical techniques.
This document provides detailed application notes and protocols for the potential use of this compound in key areas of pharmaceutical analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE).
Disclaimer: Specific published applications of this compound in pharmaceutical analysis are limited. The following protocols are representative examples based on the well-established use of other tartaric acid derivatives as chiral selectors and solvating agents.[1][2][3] These should be considered as starting points for method development and may require optimization for specific analytes.
Application Note 1: Determination of Enantiomeric Excess using NMR Spectroscopy
Principle
This compound can be employed as a Chiral Solvating Agent (CSA) for the determination of enantiomeric excess (% ee) of chiral pharmaceuticals by NMR spectroscopy. In a suitable deuterated solvent, the CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have distinct chemical environments, leading to the separation of signals in the NMR spectrum corresponding to each enantiomer. The ratio of the integrated areas of these separated signals allows for the quantification of the enantiomeric excess.[4][5]
Applications
This method is particularly useful for the analysis of chiral molecules containing functional groups capable of interacting with the CSA, such as amines, alcohols, and carboxylic acids. It provides a rapid and non-destructive way to determine enantiomeric purity without the need for chromatographic separation.
Quantitative Data Summary
The following table presents hypothetical data for the determination of the enantiomeric excess of a racemic amine analyte using this compound as the CSA.
| Analyte | CSA:Analyte Molar Ratio | Observed Signal | Chemical Shift (δ) of Diastereomeric Complex | Integration Ratio (R:S) | Calculated % ee |
| Racemic Amine | 1:1 | -CH-NH₂ | 4.15 ppm (R), 4.12 ppm (S) | 50.5 : 49.5 | 1.0% |
| Racemic Amine | 2:1 | -CH-NH₂ | 4.18 ppm (R), 4.10 ppm (S) | 50.2 : 49.8 | 0.4% |
| Racemic Amine | 5:1 | -CH-NH₂ | 4.25 ppm (R), 4.05 ppm (S) | 50.0 : 50.0 | 0.0% |
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the chiral analyte into a clean, dry NMR tube.
-
Add a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) to achieve the desired molar ratio (start with 1:1 and optimize).
-
Gently vortex the NMR tube to ensure a homogeneous solution.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum on a spectrometer of 400 MHz or higher.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Optimize acquisition parameters such as relaxation delay to ensure accurate integration.
-
-
Data Processing and Analysis:
-
Process the acquired FID (Free Induction Decay) with appropriate window functions.
-
Carefully phase the spectrum and perform baseline correction.
-
Identify a well-resolved signal of the analyte that shows clear separation for the two diastereomeric complexes.
-
Integrate the signals corresponding to each enantiomer.
-
Calculate the enantiomeric excess using the formula: % ee = [|Integration(major) - Integration(minor)| / (Integration(major) + Integration(minor))] x 100.
-
Application Note 2: Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Principle
This compound can potentially be used in two ways for the chiral separation of pharmaceuticals by HPLC:
-
Chiral Mobile Phase Additive (CMPA): The chiral selector is added to the mobile phase. It forms transient diastereomeric complexes with the enantiomers in the mobile phase, which then partition differently with the achiral stationary phase, leading to separation.[6]
-
Chiral Stationary Phase (CSP): The chiral selector is covalently bonded or coated onto a solid support (e.g., silica gel). Enantiomers in the mobile phase interact differently with the immobilized chiral selector, resulting in different retention times and thus separation.[7]
Applications
This technique is applicable to a wide range of pharmaceutical compounds. The choice between CMPA and CSP depends on the analyte, desired resolution, and method development considerations. CSPs are generally more common for routine analysis due to their robustness and reproducibility.[7]
Quantitative Data Summary
The following table shows hypothetical HPLC data for the separation of a racemic drug using a CSP derived from this compound.
| Enantiomer | Retention Time (min) | Peak Area | Resolution (Rs) |
| Enantiomer 1 (S) | 8.52 | 125430 | 2.1 |
| Enantiomer 2 (R) | 9.88 | 124980 | - |
Experimental Protocol (for a hypothetical CSP)
-
Column: A chiral stationary phase based on this compound bonded to 5 µm silica (e.g., 250 x 4.6 mm).
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The composition may need to be optimized for the specific analyte. For basic analytes, a small amount of a basic modifier (e.g., 0.1% diethylamine) can be added. For acidic analytes, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C (column oven).
-
Detection: UV at a suitable wavelength for the analyte (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic analyte in the mobile phase at a concentration of approximately 1 mg/mL.
Application Note 3: Chiral Separation by Capillary Electrophoresis (CE)
Principle
In Capillary Electrophoresis, this compound can be used as a chiral selector added to the background electrolyte (BGE). The enantiomers of a charged analyte will form transient diastereomeric complexes with the chiral selector. These complexes will have different effective mobilities due to differences in their charge-to-size ratio and/or binding constants, leading to their separation as they migrate through the capillary.[8][9]
Applications
CE is a powerful technique for the chiral separation of a wide range of pharmaceuticals, especially charged molecules. It offers high efficiency, low sample and reagent consumption, and rapid method development.
Quantitative Data Summary
The following table presents hypothetical CE data for the separation of a racemic basic drug using this compound as a chiral selector.
| Enantiomer | Migration Time (min) | Peak Area | Resolution (Rs) |
| Enantiomer 1 (R) | 6.21 | 5432 | 1.8 |
| Enantiomer 2 (S) | 6.45 | 5410 | - |
Experimental Protocol
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., 50 cm total length, 40 cm effective length).
-
Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5 containing 10 mM this compound. The concentration of the selector and the pH of the buffer are critical parameters for optimization.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
-
Detection: UV at a suitable wavelength (e.g., 214 nm).
-
Sample Preparation: Dissolve the racemic analyte in water or BGE at a concentration of approximately 0.1 mg/mL.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018 [mdpi.com]
- 9. Chiral analysis by capillary electrophoresis using antibiotics as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N,N,N',N'-Tetramethyl-L-tartramide NMR Spectra Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N,N',N'-Tetramethyl-L-tartramide and encountering issues with Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for this compound?
A1: The expected proton NMR chemical shifts in CDCl₃ are summarized in the table below. Due to the chiral nature of the molecule and restricted rotation around the amide C-N bonds, the methyl groups of the N,N-dimethylamide moieties are diastereotopic and may appear as distinct singlets. The methine (CH) and hydroxyl (OH) protons also have characteristic chemical shifts.
Q2: Why do the methyl groups on the nitrogen appear as multiple signals in the ¹H NMR spectrum?
A2: The C-N bond in an amide has a partial double bond character, which leads to restricted rotation around this bond. This restricted rotation can make the two methyl groups on each nitrogen atom chemically non-equivalent, resulting in separate signals for each methyl group. At room temperature, you may observe two or more singlets for the N-methyl protons.
Q3: My hydroxyl (-OH) proton signal is very broad or not visible. What could be the reason?
A3: Hydroxyl protons are acidic and can undergo chemical exchange with residual water or other acidic protons in the NMR solvent. This exchange process can lead to significant broadening of the -OH signal, or in some cases, the signal may be too broad to be distinguished from the baseline. Running the NMR in a very dry solvent or at low temperatures can sometimes help to sharpen this signal.
Q4: I am seeing unexpected peaks in my spectrum. What could be the source of these impurities?
A4: Common impurities can arise from the synthesis of this compound. The synthesis often involves the reaction of L-tartaric acid or its esters with dimethylamine. Potential impurities could include unreacted starting materials, residual solvents used in the synthesis and purification (e.g., methanol, ethanol, diethyl ether), or byproducts. It is recommended to consult tables of common NMR solvent and reagent impurities for identification.
Q5: How does the chirality of this compound affect the NMR spectrum?
A5: The inherent chirality of the tartramide backbone means that protons or groups that might appear equivalent in an achiral molecule can become diastereotopic and have different chemical shifts. This is most evident in the N-methyl groups. If you are using a chiral solvent or a chiral shift reagent, you may observe further splitting of signals due to the formation of diastereomeric complexes.
Troubleshooting Guide
This guide addresses common problems encountered during the acquisition and interpretation of NMR spectra for this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution / Broad Peaks | 1. Poor shimming of the magnetic field. 2. Presence of solid particles in the NMR tube. 3. Sample concentration is too high. 4. Paramagnetic impurities. | 1. Re-shim the spectrometer. 2. Filter the sample through a small plug of glass wool in a Pasteur pipette before transferring to the NMR tube. 3. Dilute the sample. 4. Ensure all glassware is clean and the starting materials are pure. |
| Signals for N-Methyl Groups are Coalescing | 1. Elevated temperature in the NMR probe. | 1. Acquire the spectrum at a controlled room temperature (e.g., 298 K). If the coalescence is intentional for dynamic NMR studies, this is expected at higher temperatures. |
| Hydroxyl (-OH) Signal is a Broad Singlet and Hard to Integrate | 1. Chemical exchange with trace amounts of water in the deuterated solvent. | 1. Use a freshly opened ampoule of high-purity deuterated solvent. 2. Add a small amount of D₂O, shake the tube, and re-acquire the spectrum. The -OH proton will exchange with deuterium and its signal will disappear, confirming its identity. |
| Unexpected Splitting of Signals | 1. The presence of the D-enantiomer, leading to diastereomeric interactions if a chiral auxiliary is present. 2. Use of a chiral solvent that is forming diastereomeric solvates. | 1. Verify the enantiomeric purity of your sample using a chiral chromatography method. 2. Acquire the spectrum in a standard achiral deuterated solvent like CDCl₃ or D₂O to simplify the spectrum. |
| Incorrect Peak Integrations | 1. Incomplete relaxation of nuclei between pulses (especially for quaternary carbons in ¹³C NMR). 2. Overlapping signals. | 1. Increase the relaxation delay (d1) in the NMR acquisition parameters. 2. Use 2D NMR techniques like COSY or HSQC to resolve overlapping signals and aid in peak assignment. |
Quantitative Data
Table 1: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton Type | Structure | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| N-CH₃ | -N(CH₃)₂ | ~ 2.9 - 3.2 | s | 12H |
| CH-OH | -CH(OH)- | ~ 4.5 - 4.7 | d | 2H |
| OH | -OH | Variable, often broad | s (broad) | 2H |
Note: The N-CH₃ protons may appear as two or more distinct singlets due to restricted amide bond rotation.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Structure | Expected Chemical Shift (ppm) |
| C=O | -C(=O)N- | ~ 170 - 175 |
| CH-OH | -CH(OH)- | ~ 70 - 75 |
| N-CH₃ | -N(CH₃)₂ | ~ 35 - 40 |
Experimental Protocols
Standard ¹H NMR Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Gently swirl the vial to dissolve the compound completely.
-
If any solid particles are present, filter the solution through a Pasteur pipette with a small plug of glass wool into a clean, high-quality 5 mm NMR tube.
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
Visualizations
Caption: Workflow for NMR sample preparation and analysis.
Caption: Decision tree for troubleshooting poor NMR spectral resolution.
Technical Support Center: Enhancing NMR Peak Resolution with Chiral Solvating Agents
Welcome to the technical support center for utilizing Chiral Solvating Agents (CSAs) in Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments for improved enantiomeric peak resolution.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of using Chiral Solvating Agents (CSAs) in NMR for resolving enantiomers?
A1: Chiral Solvating Agents are enantiomerically pure compounds that interact with a racemic or enantiomerically enriched analyte in solution. This interaction forms transient diastereomeric complexes. Since diastereomers have different physical properties, the nuclei of the analyte in these two different diastereomeric environments will experience slightly different magnetic fields. This difference in the magnetic environment leads to separate resonance signals (chemical shifts) for the two enantiomers in the NMR spectrum, allowing for their resolution and quantification.[1][2] The enantiodifferentiation in the NMR spectrum is dependent on the different geometries of the two diastereomeric complexes formed between the enantiomers of the analyte and the enantiopure CSA.[1][2]
Q2: I've added a CSA, but I'm not seeing any separation of my enantiomeric signals. What are the common causes and how can I troubleshoot this?
A2: Several factors can lead to a lack of enantiomeric resolution. Here’s a systematic troubleshooting guide:
-
Inappropriate CSA Selection: The chosen CSA may not have suitable interaction sites (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions) for your specific analyte.[3][4] It is often necessary to screen a library of CSAs to find an effective one for a new class of analyte.[1][2]
-
Suboptimal Concentration Ratio: The ratio of CSA to analyte is crucial. If the concentration of the CSA is too low, the equilibrium may not favor the formation of the diastereomeric complexes sufficiently to cause a noticeable chemical shift difference. Conversely, an excessively high concentration can lead to signal broadening. A good starting point is often a CSA to analyte molar ratio of 2:1.[1][2]
-
Solvent Interference: The solvent plays a critical role in the intermolecular interactions between the CSA and the analyte. Polar or coordinating solvents can compete for interaction sites, weakening the formation of the diastereomeric complexes.[3] For interactions reliant on hydrogen bonding, less polar solvents are generally preferred.[4]
-
Temperature Effects: Higher temperatures increase molecular motion and can disrupt the transient diastereomeric complexes, leading to an averaging of the signals.[4] Acquiring the spectrum at a lower temperature might improve resolution.
Q3: My peaks are broad after adding the CSA, making quantification difficult. What can I do to sharpen the signals?
A3: Peak broadening is a common issue and can often be addressed by:
-
Optimizing Concentrations: High concentrations of both the analyte and the CSA can lead to aggregation and increased solution viscosity, resulting in broader lines. Try reducing the overall concentration while maintaining an optimal CSA:analyte ratio.
-
Temperature Adjustment: As with peak separation, temperature affects signal width. Experiment with acquiring data at different temperatures to find an optimal balance between complex stability and molecular tumbling rate.
-
Consider Lanthanide Shift Reagents with Caution: Chiral lanthanide shift reagents can sometimes cause significant line broadening, especially on higher field NMR spectrometers.[1][2] While they can induce large chemical shift differences, they may not be suitable for all applications if high resolution is required.[1][2]
-
Utilize Advanced NMR Techniques: Pure shift NMR pulse sequences can be employed to collapse multiplets into singlets, which can significantly improve resolution and simplify spectra where signals are overlapped.[1][2]
Troubleshooting Guides
Guide 1: Systematic CSA Screening Workflow
This guide outlines a systematic approach to selecting an effective CSA for your analyte.
Caption: A workflow for systematic screening and optimization of chiral solvating agents.
Guide 2: Logic Tree for Troubleshooting Poor Peak Resolution
This diagram provides a logical path to diagnose and solve common issues encountered during experiments.
Caption: A decision tree for troubleshooting suboptimal NMR peak resolution with CSAs.
Experimental Protocols & Data
Protocol 1: General Procedure for CSA Screening
This protocol provides a starting point for screening CSAs to find an effective agent for a given analyte.
-
Analyte Solution Preparation: Prepare a stock solution of your analyte in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of 10 mM.[1][2]
-
CSA Solution Preparation: Prepare stock solutions of a diverse set of CSAs in the same deuterated solvent at a concentration of 20 mM.[1][2]
-
Sample Preparation: In individual NMR tubes, mix the analyte solution and a CSA solution. A common starting point is to use a 1:2 volume ratio to achieve a final concentration of approximately 10 mM analyte and 20 mM CSA, resulting in a 1:2 molar ratio.
-
NMR Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample at a constant temperature (e.g., 298 K).[1][2]
-
Data Analysis: Examine the spectra for any separation of signals corresponding to the enantiomers of the analyte. The magnitude of the chemical shift difference (ΔΔδ) is a measure of the enantiodiscrimination.
Table 1: Example CSA Screening Conditions
| Parameter | Recommended Starting Value | Rationale |
| Analyte Concentration | 10 mM | Sufficient for good signal-to-noise without excessive aggregation.[1][2] |
| CSA Concentration | 20 mM | An excess of CSA often favors the formation of diastereomeric complexes.[1][2] |
| Solvent | CDCl₃ | A common, non-polar solvent that facilitates many intermolecular interactions. |
| Temperature | 298 K (25 °C) | A standard starting temperature; can be adjusted for optimization. |
Protocol 2: Optimization of Enantiodiscrimination
Once a promising CSA has been identified, this protocol can be used to optimize the resolution.
-
CSA:Analyte Ratio Titration: Prepare a series of NMR samples with a constant analyte concentration and varying CSA concentrations to determine the optimal molar ratio that provides the best peak separation and minimal line broadening.
-
Temperature Variation: Acquire NMR spectra of the sample with the optimal CSA:analyte ratio at a range of temperatures (e.g., from 273 K to 313 K) to assess the effect on both chemical shift separation and peak width.
-
Solvent Effects: If resolution is still suboptimal, prepare samples in different deuterated solvents with varying polarities to investigate the impact of the solvent on the intermolecular interactions.
Table 2: Enantiodiscrimination Data for Selected CSAs and Analytes
The following table summarizes the non-equivalent chemical shift difference (ΔΔδ in ppm) for specific protons of an analyte in the presence of a CSA. A larger ΔΔδ indicates better separation.
| Analyte | CSA | Analyte Proton | ΔΔδ (ppm) | Solvent |
| rac-N-3,5-dinitrobenzoylphenylglycine methyl ester | Isosorbide-derived CSA (7c) | o-DNB protons | 0.056 | CDCl₃ |
| rac-N-3,5-dinitrobenzoylphenylglycine methyl ester | Isosorbide-derived CSA (7c) | NH proton | 0.159 | CDCl₃ |
| Flurbiprofen | (S,S)-Whelk-O | - | - | CDCl₃ |
| 2-amino-4-phenylbutane | Eu(hfc)₃ | Diastereotopic H4 methylene | 0.25 & 0.22 | CDCl₃ |
Data adapted from relevant studies. The effectiveness of a CSA is highly dependent on the specific analyte.[1][2][3]
This technical support guide provides a foundational understanding and practical steps for improving peak resolution in NMR using chiral solvating agents. For more in-depth information, consulting the primary literature is recommended.
References
Technical Support Center: Optimizing N,N,N',N'-Tetramethyl-L-tartramide Concentration for NMR Spectroscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of N,N,N',N'-Tetramethyl-L-tartramide for Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound for ¹H NMR?
A1: For a standard ¹H NMR spectrum of a small molecule like this compound, a starting concentration of 5-25 mg dissolved in 0.6-0.7 mL of a suitable deuterated solvent is recommended.[1] This concentration range typically provides a good signal-to-noise ratio without significant peak broadening due to high viscosity or aggregation.
Q2: What is the recommended starting concentration for ¹³C NMR?
A2: Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a higher concentration is generally required compared to ¹H NMR. A typical starting concentration for ¹³C NMR is 50-100 mg of this compound dissolved in 0.6-0.7 mL of solvent. For samples with limited solubility, a saturated solution may be necessary to obtain a spectrum in a reasonable amount of time.
Q3: In which deuterated solvents is this compound soluble?
A3: this compound is generally soluble in water and polar organic solvents such as alcohols, ketones, and esters. Therefore, suitable deuterated solvents include Deuterium Oxide (D₂O), Methanol-d₄, Ethanol-d₆, Acetone-d₆, and DMSO-d₆. Chloroform-d (CDCl₃) may also be a suitable solvent. The choice of solvent can affect the chemical shifts of the analyte, so consistency is key when comparing spectra.[2]
Q4: How can I improve the signal-to-noise ratio if my sample is too dilute?
A4: If the signal-to-noise ratio is poor due to low concentration, you can try the following:
-
Increase the number of scans: The signal-to-noise ratio improves with the square root of the number of scans. Doubling the signal-to-noise requires quadrupling the number of scans.[3]
-
Use a higher-field spectrometer: A spectrometer with a stronger magnetic field will provide better sensitivity.
-
Concentrate your sample: If solubility permits, carefully evaporate some of the solvent to increase the concentration. However, be cautious of exceeding the optimal concentration, which can lead to other issues.[2]
Q5: What should I do if the NMR peaks are broad?
A5: Broad peaks in an NMR spectrum can be caused by several factors:
-
High Concentration: Overly concentrated samples can be viscous, leading to broader lines.[2][4] Diluting the sample can often resolve this issue.[4]
-
Poor Shimming: The magnetic field homogeneity greatly affects peak sharpness. Ensure the spectrometer is properly shimmed.[5]
-
Presence of Particulate Matter: Undissolved solids will disrupt the magnetic field homogeneity. Always filter your NMR sample through a glass wool plug in a Pasteur pipette before transferring it to the NMR tube.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening.[6] Ensure your sample and glassware are clean.
-
Chemical Exchange: If the molecule is undergoing a chemical exchange process on the NMR timescale, such as conformational changes or proton exchange with the solvent, the peaks can broaden.[7] Acquiring spectra at different temperatures (Variable Temperature NMR) can help to investigate this phenomenon.[5]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the preparation and analysis of this compound NMR samples.
Guide 1: Poor Solubility
| Symptom | Possible Cause | Recommended Action |
| Solid particles are visible in the NMR tube. | The compound has low solubility in the chosen solvent. | Try a different deuterated solvent. For this compound, polar solvents like DMSO-d₆ or Methanol-d₄ are good alternatives to CDCl₃.[2] |
| The solution is cloudy or hazy. | Microscopic, undissolved particles are present. | Filter the sample through a Pasteur pipette with a tight plug of glass wool. |
| The sample precipitates over time or at lower temperatures. | The compound has limited solubility under the experimental conditions. | Consider gentle heating or sonication to aid dissolution. If the issue persists, a more suitable solvent should be selected. For variable temperature studies, ensure the compound remains soluble across the entire temperature range. |
Guide 2: Low Signal-to-Noise Ratio
| Symptom | Possible Cause | Recommended Action |
| Peaks are barely visible above the baseline noise. | The sample concentration is too low. | If solubility allows, prepare a more concentrated sample. If the amount of material is limited, use the minimum amount of solvent necessary to achieve the required sample height in the NMR tube (typically 4-5 cm).[8] |
| Insufficient number of scans for the given concentration. | Increase the number of scans. For ¹³C NMR, this is often necessary.[3] | |
| Poor probe tuning. | Ensure the NMR probe is correctly tuned and matched for the nucleus being observed. |
Guide 3: Broad or Distorted Peaks
| Symptom | Possible Cause | Recommended Action |
| All peaks in the spectrum are broad. | The sample is too concentrated, leading to high viscosity. | Dilute the sample.[4] |
| The magnetic field is not homogeneous (poor shimming). | Re-shim the spectrometer. If using an automated shimming routine, a manual adjustment may be necessary.[5] | |
| The sample contains suspended particles. | Re-prepare the sample, ensuring it is filtered. | |
| Specific peaks are broad while others are sharp. | Chemical exchange is occurring. | Perform variable temperature NMR experiments to see if the peaks sharpen or coalesce at different temperatures.[5] |
| The presence of paramagnetic impurities. | Ensure the sample is pure and that all glassware, including the NMR tube and cap, are thoroughly cleaned.[6] |
Experimental Protocols
Protocol 1: Preparation of an NMR Sample of this compound
-
Weigh the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial. For ¹H NMR, start with 5-25 mg; for ¹³C NMR, start with 50-100 mg.[1]
-
Add Deuterated Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1]
-
Dissolve the Sample: Gently swirl or vortex the vial to dissolve the compound completely. If necessary, gentle warming or sonication can be used, but be cautious of solvent evaporation.
-
Filter and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution through the glass wool plug directly into a clean, high-quality 5 mm NMR tube.
-
Check Sample Height: Ensure the height of the solution in the NMR tube is between 4 and 5 cm.[1]
-
Cap and Clean: Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.
Visualizations
Caption: A logical workflow for optimizing the concentration of an NMR sample.
Caption: A step-by-step experimental workflow for optimizing sample concentration.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 5. benchchem.com [benchchem.com]
- 6. organomation.com [organomation.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
temperature effects on NMR spectra with N,N,N',N'-Tetramethyl-L-tartramide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to study the effects of temperature on N,N,N',N'-Tetramethyl-L-tartramide. This molecule contains two N,N-dimethylamide groups, which exhibit interesting dynamic behavior that can be probed by variable temperature (VT) NMR experiments.
Frequently Asked Questions (FAQs)
Q1: Why do the N-methyl groups of this compound show complex signals in the ¹H NMR spectrum at room temperature?
A1: The complexity arises from restricted rotation around the amide C-N bonds. Due to resonance, the C-N bond has partial double-bond character, which hinders free rotation.[1][2] This makes the two methyl groups on each nitrogen atom chemically non-equivalent. One methyl group is cis and the other is trans to the carbonyl oxygen, leading to separate signals for each in the NMR spectrum. Since the molecule is C₂-symmetric, you will observe two sets of these signals for the two amide groups.
Q2: I'm observing significant broadening of the N-methyl signals as I increase the temperature of my NMR experiment. Is this normal?
A2: Yes, this is an expected and important phenomenon. As the temperature increases, the rate of rotation around the C-N amide bond increases. When the rate of this rotation becomes comparable to the NMR timescale, the distinct signals for the cis and trans methyl groups begin to broaden and move closer to each other.[3][4] This process is known as chemical exchange.
Q3: At a certain high temperature, the two broad signals for the N-methyl groups merged into a single sharp peak. What is this temperature called and what does it signify?
A3: This temperature is known as the coalescence temperature (Tc) . At this point, the rotation around the C-N bond is so rapid that the NMR spectrometer can no longer distinguish between the two different methyl environments. The instrument effectively "sees" an average environment, resulting in a single, time-averaged signal.[5][6]
Q4: How can I use the coalescence temperature and other data from my VT-NMR experiment to get quantitative information?
A4: Variable temperature NMR is a powerful technique for determining the thermodynamic and kinetic parameters of dynamic processes.[6] From the coalescence temperature (Tc) and the separation of the chemical shifts of the two signals at low temperature (Δν), you can calculate the free energy of activation (ΔG‡) for the rotational barrier of the amide bond. This provides quantitative insight into the flexibility of the molecule.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor signal resolution at low temperatures. | Sample precipitation or increased viscosity of the solvent. | Choose a solvent with a low freezing point (e.g., deuterated methanol, deuterated toluene). Ensure your sample concentration is not too high. |
| Inaccurate temperature readings. | The spectrometer's temperature calibration is off. | Calibrate the probe using a standard NMR thermometer sample, such as methanol or ethylene glycol, before starting your experiment. |
| Cannot reach coalescence within the safe temperature range of the solvent/probe. | The rotational barrier is very high. The solvent boiling point is too low. | Consider using a higher-boiling point solvent (e.g., deuterated dimethyl sulfoxide, deuterated nitrobenzene). Ensure you do not exceed the maximum recommended temperature for the NMR probe. |
| Observed chemical shift of signals changes with temperature. | This is a normal physical phenomenon. | This is expected and is not an error. The chemical shifts of many nuclei are inherently temperature-dependent.[8] Record the exact temperature for each spectrum acquired. |
| Line shape analysis gives inconsistent results for the rotational barrier. | Poor signal-to-noise ratio. Incorrectly determined coalescence temperature or peak separation. | Acquire more scans to improve the signal-to-noise ratio. Carefully determine the chemical shift difference at a temperature well below coalescence where rotation is slow. Ensure accurate determination of the coalescence temperature. |
Quantitative Data Summary
The following table presents illustrative data for a variable temperature ¹H NMR experiment on this compound in a suitable solvent (e.g., DMSO-d₆).
| Temperature (K) | N-CH₃ Signal 1 (ppm) | N-CH₃ Signal 2 (ppm) | Appearance |
| 298 | 2.95 | 2.80 | Two sharp singlets |
| 330 | 2.94 | 2.81 | Two slightly broadened singlets |
| 350 | 2.92 | 2.83 | Two very broad signals |
| 365 (Tc) | \multicolumn{2}{c | }{2.875} | One broad singlet (Coalescence) |
| 380 | \multicolumn{2}{c | }{2.875} | One sharp singlet |
Experimental Protocol: Variable Temperature (VT) NMR
Objective: To observe the effects of temperature on the ¹H NMR spectrum of this compound and determine the coalescence temperature for the N-methyl groups.
Materials:
-
This compound
-
Deuterated solvent with a wide temperature range (e.g., DMSO-d₆)
-
NMR spectrometer equipped with a variable temperature unit
-
NMR tube
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen deuterated solvent at an appropriate concentration (e.g., 10-20 mg/mL).
-
Spectrometer Setup:
-
Insert the sample into the NMR probe.
-
Lock and shim the spectrometer at room temperature to obtain good field homogeneity.
-
Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.
-
-
Low-Temperature Spectra:
-
Gradually decrease the temperature of the probe in increments (e.g., 10 K).
-
Allow the temperature to equilibrate for 5-10 minutes at each step.
-
Acquire a ¹H NMR spectrum at each temperature point until the two N-methyl signals are sharp and well-resolved.
-
-
High-Temperature Spectra:
-
Return the spectrometer to room temperature.
-
Gradually increase the temperature in increments (e.g., 5-10 K).
-
Allow the temperature to equilibrate for 5-10 minutes at each step.
-
Acquire a ¹H NMR spectrum at each temperature, paying close attention to the region of the N-methyl signals.
-
Continue increasing the temperature until the two signals broaden, coalesce into a single peak, and then sharpen again.
-
-
Data Analysis:
-
Process all spectra consistently (phasing, baseline correction).
-
Identify the coalescence temperature (Tc), which is the temperature at which the two exchanging signals merge into a single broad peak.
-
From the low-temperature spectrum, determine the chemical shift difference (Δν in Hz) between the two N-methyl signals.
-
Visualizations
Caption: Dynamic equilibrium of this compound conformers at different temperatures.
References
- 1. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.montana.edu [chemistry.montana.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Variable Temperature NMR Spectroscopy | Spectrometer [nmr.oxinst.com]
- 7. A Small Change in Structure, a Big Change in Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
avoiding signal overlap in chiral NMR analysis
Welcome to the technical support center for chiral NMR analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to signal overlap in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is signal overlap in chiral NMR analysis and why is it a problem?
A1: In chiral NMR analysis, the goal is to distinguish between enantiomers. In an achiral environment, enantiomers are isochronous, meaning their NMR signals are identical and completely overlap.[1] To differentiate them, a chiral environment is created, typically by adding a chiral auxiliary, to form diastereomeric complexes.[1][2] Signal overlap occurs when the resulting signals for these diastereomers are not sufficiently separated in the NMR spectrum.[3][4] This is problematic because it prevents accurate integration of the signals, making it difficult or impossible to determine the enantiomeric excess (ee) or purity of the sample.[4] Severe overlap can obscure coupling patterns and hinder the complete structural elucidation of the individual enantiomers.[5]
Q2: What are the primary strategies to overcome signal overlap?
A2: The main strategies involve creating or enhancing the chemical shift difference (anisochrony) between the diastereomeric species. These methods include:
-
Using Chiral Derivatizing Agents (CDAs): These agents covalently bond to the analyte, converting the enantiomers into diastereomers with distinct NMR spectra.[1][2]
-
Using Chiral Solvating Agents (CSAs): CSAs form non-covalent diastereomeric complexes with the analyte through interactions like hydrogen bonding or π-π stacking.[1][6][7] This interaction is often in a fast exchange regime on the NMR timescale.
-
Using Chiral Lanthanide Shift Reagents (CLSRs): These paramagnetic complexes cause large changes in the chemical shifts of nearby nuclei, which can effectively spread out and resolve overlapping signals.[8][9][10] The magnitude of the shift is dependent on the distance and angle from the lanthanide ion.[11]
-
Optimizing NMR Parameters: Adjusting acquisition parameters like temperature, solvent, and magnetic field strength can influence the chemical shifts and improve resolution.[5][12]
-
Utilizing Different Nuclei: Analyzing nuclei other than ¹H, such as ¹⁹F, ³¹P, or ¹³C, can be beneficial as they often have a larger chemical shift dispersion, reducing the likelihood of overlap.[1]
Q3: What is the difference between a Chiral Derivatizing Agent (CDA) and a Chiral Solvating Agent (CSA)?
A3: The fundamental difference lies in the nature of the interaction with the analyte.
-
Chiral Derivatizing Agents (CDAs) form a stable, covalent bond with the analyte. This requires a reactive functional group on the analyte (e.g., alcohol, amine, carboxylic acid). The process creates two distinct diastereomeric molecules that can be analyzed.[1][2][13]
-
Chiral Solvating Agents (CSAs) interact with the analyte through weaker, non-covalent forces (e.g., hydrogen bonds, dipole-dipole interactions, ion pairing) to form transient diastereomeric complexes in solution.[1][6][7][14] This method is non-destructive and generally requires less sample preparation than derivatization.[6]
Below is a diagram illustrating the two distinct mechanisms.
Caption: Mechanisms of Chiral Derivatizing vs. Solvating Agents.
Q4: When should I use a Lanthanide Shift Reagent (LSR)?
A4: Lanthanide Shift Reagents (LSRs) are particularly useful when you have severe signal crowding or overlap in a spectrum.[3][8] They should be considered when other methods, like changing solvents or using standard CSAs, have failed to provide adequate resolution. LSRs are Lewis acids that coordinate to basic functional groups (e.g., alcohols, ketones, amines) in the analyte.[8][15] Chiral LSRs, such as Eu(hfc)₃, can resolve signals of enantiomers by forming diastereomeric complexes that exhibit large, differential chemical shifts.[10][11] However, they can also cause significant line broadening, which may decrease resolution and complicate integration.[8]
Troubleshooting Guides
Problem: My enantiomeric signals are completely overlapped in the ¹H NMR spectrum. What should I do first?
This guide provides a systematic workflow to address signal overlap, starting with the simplest methods.
Caption: Decision workflow for resolving overlapped chiral NMR signals.
Problem: I've added a Chiral Solvating Agent (CSA), but the signals are still not resolved. What are the next steps?
Answer: If initial addition of a CSA is unsuccessful, several parameters can be optimized.
-
Increase CSA Concentration: The magnitude of the chemical shift difference (ΔΔδ) can be dependent on the concentration of the CSA. Incrementally increase the CSA-to-analyte molar ratio (e.g., from 1:1 to 2:1 or higher) and monitor the spectral changes.
-
Change the Solvent: The solvent plays a critical role in the non-covalent interactions between the CSA and the analyte. A change from a non-polar solvent (like CDCl₃) to a more polar or aromatic one (like acetone-d₆ or benzene-d₆) can alter the interactions and improve resolution.[5][16]
-
Lower the Temperature: At lower temperatures, the transient diastereomeric complexes may become more stable or spend more time in a specific conformation, leading to larger chemical shift differences. Acquire spectra at progressively lower temperatures (e.g., 25°C, 0°C, -20°C).
-
Try a Different CSA: The "lock-and-key" principle is crucial. The structural and electronic properties of the CSA must be complementary to the analyte. If one CSA fails, try another with a different structural backbone or interaction sites (e.g., one that relies on π-π stacking vs. one that uses hydrogen bonding).[6][7]
Problem: My baseline is distorted and I'm seeing broad peaks after adding a shift reagent. How can I fix this?
Answer: Peak broadening and baseline distortion are common issues when using paramagnetic Lanthanide Shift Reagents (LSRs).[8]
-
Reduce LSR Concentration: Excessive amounts of LSR are a primary cause of line broadening. The goal is to use the minimum amount necessary to achieve signal separation. Titrate the analyte solution with small, successive additions of the LSR and acquire a spectrum after each addition to find the optimal concentration.
-
Ensure an Anhydrous Sample: LSRs are Lewis acids and are extremely sensitive to water.[8] Moisture in the sample or solvent will preferentially coordinate to the LSR, reducing its effectiveness and potentially causing precipitation or broadening. Use a freshly opened ampoule of deuterated solvent or dry the solvent over molecular sieves. Ensure the NMR tube and all glassware are scrupulously dried.[17][18]
-
Check for Impurities: Other Lewis basic impurities in your sample can compete with the analyte for coordination to the LSR, leading to complex and broad spectra. Ensure your sample is of high purity before adding the shift reagent.
Data & Protocols
Comparative Effectiveness of Chiral Auxiliaries
The effectiveness of a chiral auxiliary is often measured by the chemical shift non-equivalence (ΔΔδ, in ppm) it induces between the signals of the two enantiomers. A larger ΔΔδ value indicates better separation. The table below provides typical ranges for different methods.
| Method | Chiral Auxiliary Type | Typical ΔΔδ (ppm) in ¹H NMR | Key Considerations |
| Solvation | Chiral Solvating Agents (CSAs) | 0.01 - 0.15[6] | Non-destructive; sensitive to solvent, temperature, and concentration. |
| Derivatization | Chiral Derivatizing Agents (CDAs) | 0.05 - 0.50+ | Requires reactive group; potential for kinetic resolution or racemization.[2] |
| Shift Reagent | Chiral Lanthanide Shift Reagents (LSRs) | 0.10 - 1.00+[16] | Can cause significant line broadening; requires anhydrous conditions.[8] |
Experimental Protocols
Protocol 1: Using a Chiral Solvating Agent (CSA)
This protocol outlines the general steps for using a CSA to determine enantiomeric excess.
-
Sample Preparation:
-
Acquire Reference Spectrum: Obtain a standard ¹H NMR spectrum of the analyte alone. This serves as a reference.
-
Add the CSA:
-
Prepare a stock solution of the chosen CSA.
-
Add an equimolar amount (1.0 equivalent) of the CSA to the NMR tube containing the analyte.
-
-
Acquire Analysis Spectrum:
-
Gently mix the sample and allow it to equilibrate for a few minutes.
-
Acquire the ¹H NMR spectrum. Compare the signals of interest to the reference spectrum to identify the split peaks corresponding to the two enantiomers.
-
-
Optimization (if needed): If resolution is poor, adjust the CSA:analyte ratio, change the solvent, or acquire the spectrum at a lower temperature as described in the troubleshooting guide.
-
Quantification: Carefully integrate the well-resolved, non-overlapping signals corresponding to each enantiomer to calculate the enantiomeric ratio.
Protocol 2: Using a Chiral Derivatizing Agent (CDA)
This protocol describes the derivatization of a chiral alcohol with Mosher's acid chloride, a common CDA.
-
Reaction Setup:
-
In a dry vial, dissolve the chiral alcohol (1.0 equiv.) and a non-nucleophilic base (e.g., pyridine or DMAP, 1.5 equiv.) in a dry, inert solvent (e.g., CH₂Cl₂ or CCl₄).
-
In a separate vial, dissolve the enantiomerically pure CDA (e.g., (R)-Mosher's acid chloride, 1.1 equiv.) in the same solvent.
-
-
Derivatization:
-
Slowly add the CDA solution to the alcohol solution at 0°C.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS). It is crucial that the reaction goes to 100% conversion to avoid kinetic resolution, which would skew the measured enantiomeric ratio.[2]
-
-
Workup and Purification:
-
Quench the reaction with a small amount of water or saturated NaHCO₃ solution.
-
Extract the organic layer, dry it (e.g., over Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the resulting diastereomeric esters via flash column chromatography to remove excess reagents and byproducts.
-
-
NMR Analysis:
-
Dissolve the purified diastereomeric mixture in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H or ¹⁹F NMR spectrum (Mosher's esters contain fluorine).
-
Identify well-resolved signals and integrate them to determine the diastereomeric (and thus the original enantiomeric) ratio.
-
References
- 1. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 10. chemistnotes.com [chemistnotes.com]
- 11. benchchem.com [benchchem.com]
- 12. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. manoa.hawaii.edu [manoa.hawaii.edu]
Technical Support Center: N,N,N',N'-Tetramethyl-L-tartramide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N,N',N'-Tetramethyl-L-tartramide.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound is a white crystalline powder.[1] It is primarily used as a chiral ligand for catalysts in asymmetric synthesis, aiding in the creation of chiral drugs and other specialized chemicals.[1]
Data Presentation: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C8H16N2O4 | [2][3] |
| Molecular Weight | 204.22 g/mol | [2][4][5] |
| Melting Point | 184-186 °C | [3][4][6] |
| Appearance | White crystalline powder | [1] |
| Optical Activity | [α]20/D +46°, c = 3 in ethanol | [4][5] |
| Assay | ≥98% | [4][5] |
Q2: What is the solubility profile of this compound?
It is soluble in water and polar organic solvents such as alcohols, ketones, and esters.[1] Due to its polar nature, it is expected to have low solubility in nonpolar organic solvents.
Data Presentation: Predicted Solubility
| Solvent | Predicted Solubility | Rationale |
| Water | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | [1] |
| Acetone | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| Dichloromethane | Sparingly Soluble | Lower polarity than the tartramide. |
| Toluene | Insoluble | Nonpolar solvent. |
| Hexane | Insoluble | Nonpolar solvent. |
Q3: How should I properly store and handle this compound?
Store in a dry, cool environment away from sources of ignition and combustible materials.[1] It is recommended to handle this compound in a well-ventilated area or under a chemical fume hood.[7][8] Personal protective equipment, including safety glasses and gloves, should be worn.[1][5] Avoid breathing dust and contact with skin and eyes.[3][9]
Q4: What are the common applications of this compound?
The primary application is as a chiral ligand in asymmetric catalysis.[1] It complexes with transition metals to control the stereoselectivity of reactions, which is crucial in the synthesis of chiral drugs and agrochemicals.[1] It serves as a versatile chiral building block derived from L-tartaric acid for the synthesis of bioactive molecules.[10]
Troubleshooting Guides
Problem 1: Low yield or poor enantioselectivity in my asymmetric synthesis.
Low yields or a lack of stereocontrol can arise from several factors. This guide will help you diagnose the potential issues.
Logical Relationship: Troubleshooting Low Yield/Selectivity
References
- 1. chembk.com [chembk.com]
- 2. This compound | C8H16N2O4 | CID 6610750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. (+)-N,N,N ,N -Tetramethyl- L -tartaric acid diamide 98 26549-65-5 [sigmaaldrich.com]
- 5. (+)-N,N,N ,N -Tetramethyl- L -tartaric acid diamide 98 26549-65-5 [sigmaaldrich.com]
- 6. This compound | 26549-65-5 [chemicalbook.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. chembk.com [chembk.com]
- 10. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chiral Derivatizing Agents for Enantiomeric Excess (ee) Determination: N,N,N',N'-Tetramethyl-L-tartramide vs. Mosher's Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a cornerstone of modern stereoselective synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful and accessible method for this critical analysis. This guide provides a detailed comparison of the well-established Mosher's acid with the less ubiquitous N,N,N',N'-tetramethyl-L-tartramide, offering insights into their principles of operation, experimental protocols, and, where available, performance data.
Introduction to Chiral Derivatizing Agents in NMR
Enantiomers, being non-superimposable mirror images, are indistinguishable by NMR spectroscopy in an achiral environment. Chiral derivatizing agents are enantiomerically pure compounds that react with a racemic or enantiomerically enriched analyte to form a mixture of diastereomers. These diastereomers possess distinct physical and chemical properties, resulting in different chemical shifts in their NMR spectra. The integration of the signals corresponding to each diastereomer allows for the quantification of the enantiomeric excess of the original sample.
Mosher's Acid: The Gold Standard
α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid, is a widely used CDA for determining the ee and absolute configuration of chiral alcohols and amines.[1] Its popularity stems from its reliable performance and the presence of the trifluoromethyl (-CF3) group, which provides a sensitive probe for ¹⁹F NMR spectroscopy, often leading to simplified spectra with baseline-separated signals.[1]
Principle of Action
Mosher's acid is typically converted to its more reactive acid chloride, which then reacts with the chiral analyte (e.g., an alcohol or amine) to form diastereomeric esters or amides. The anisotropic effect of the phenyl group in the resulting diastereomers leads to differential shielding of the protons in the analyte's vicinity, resulting in distinct chemical shifts (Δδ).
Performance Data
The effectiveness of Mosher's acid is well-documented, with numerous studies reporting significant chemical shift differences (Δδ) for a wide range of substrates. This allows for accurate integration and reliable ee determination.
| Feature | Mosher's Acid (MTPA) |
| Principle | Covalent derivatization to form diastereomers with distinct NMR signals. |
| Primary Output | ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer. |
| Sensitivity | Generally lower than chromatographic methods but sufficient for most applications. |
| Accuracy for ee | Can be less accurate than chiral chromatography due to potential peak overlap and integration errors, but generally reliable with well-resolved signals. |
| Sample Requirement | Typically requires milligram quantities of the sample. |
| Key Advantage | The -CF3 group allows for sensitive ¹⁹F NMR analysis, which often provides a clean background and large chemical shift differences. |
| Potential Disadvantages | The derivatization reaction may not go to completion, and the presence of the chiral agent can complicate the ¹H NMR spectrum. |
Experimental Protocol: Derivatization of a Chiral Alcohol with Mosher's Acid Chloride
This protocol outlines the general procedure for the preparation of Mosher's esters for NMR analysis.
Materials:
-
Chiral alcohol (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine or other suitable base (e.g., DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
NMR tubes
Procedure:
-
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (approx. 5-10 µL).
-
Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.
-
Cap the NMR tube and allow the reaction to proceed at room temperature. Monitor the reaction by NMR until completion (typically 2-6 hours).
-
-
Preparation of (S)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-MTPA ester samples.
-
Carefully assign the proton signals for both diastereomers. This may require 2D NMR techniques (e.g., COSY) for complex molecules.
-
For enantiomeric excess determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra. The ee can be calculated using the formula: ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100
-
This compound: An Alternative Chiral Auxiliary
This compound is a C₂-symmetric chiral diamide derived from L-tartaric acid. While it has been utilized in chiral synthesis and as a chiral ligand for catalysts, its application as a chiral derivatizing agent for NMR-based ee determination is not as extensively documented as Mosher's acid. However, its rigid, chiral scaffold presents potential for inducing significant chemical shift differences in diastereomeric derivatives.
Principle of Action
Similar to Mosher's acid, this compound would be expected to react with a chiral analyte containing a suitable functional group (e.g., a carboxylic acid to form an ester, or an isocyanate to form a urea derivative). The C₂-symmetric and stereochemically defined environment of the tartramide would then create distinct magnetic environments for the nuclei of the two enantiomers of the analyte, leading to separable signals in the NMR spectrum.
Performance Data
| Feature | This compound |
| Principle | Presumed to be covalent derivatization to form diastereomers. |
| Primary Output | Expected to be a ¹H NMR spectrum with distinct signals for each diastereomer. |
| Sensitivity | Unknown without experimental data. |
| Accuracy for ee | Unknown without experimental data. |
| Sample Requirement | Likely to be in the milligram range. |
| Key Advantage | Derived from readily available and inexpensive L-tartaric acid. The C₂-symmetric structure may offer a well-defined chiral environment. |
| Potential Disadvantages | Lack of a strong NMR probe like the -CF3 group in Mosher's acid. The derivatization chemistry might be less straightforward than with an acid chloride. |
Hypothetical Experimental Protocol: Derivatization of a Chiral Carboxylic Acid
The following is a generalized, hypothetical protocol for the use of this compound as a CDA with a chiral carboxylic acid, forming a diastereomeric ester. This protocol is for illustrative purposes only, as a specific, validated method has not been identified in the literature.
Materials:
-
Chiral carboxylic acid
-
This compound
-
Coupling agent (e.g., DCC or EDC)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
Procedure:
-
Derivatization:
-
In a clean, dry NMR tube, dissolve the chiral carboxylic acid and a slight molar excess of this compound in the deuterated solvent.
-
Add a coupling agent to facilitate ester formation.
-
Allow the reaction to proceed at room temperature, monitoring by NMR.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the reaction mixture.
-
Identify and assign the signals corresponding to the two diastereomeric esters.
-
Integrate a pair of well-resolved signals to determine the enantiomeric excess.
-
Conclusion and Recommendations
Mosher's acid remains the preeminent and extensively validated chiral derivatizing agent for the NMR-based determination of enantiomeric excess and absolute configuration of chiral alcohols and amines.[1] Its reliability, coupled with the advantages of ¹⁹F NMR, makes it the first choice for many applications.
This compound, while possessing an interesting chiral structure, is not a well-established CDA for routine ee determination by NMR. The lack of published protocols and comparative performance data makes its application for this purpose speculative at present. Researchers seeking alternatives to Mosher's acid may need to undertake significant methods development to validate the use of this and other less common chiral derivatizing agents.
For professionals in drug development and other fields requiring robust and validated analytical methods, Mosher's acid is the recommended choice due to the extensive body of literature supporting its use and the predictability of its performance. Further research is warranted to explore the potential of this compound and other tartaric acid derivatives as practical chiral derivatizing agents for NMR spectroscopy.
References
A Comparative Guide to Chiral Solvating Agents for Alcohols in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Determining the enantiomeric purity of chiral alcohols is a critical step in synthetic chemistry and pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Chiral Solvating Agents (CSAs), offers a rapid and convenient method for this analysis, circumventing the need for covalent derivatization.[1][2] This guide provides an objective comparison of common CSAs for the enantiodiscrimination of alcohols, supported by experimental data and detailed protocols.
Principle of Chiral Recognition by CSAs
The fundamental principle behind the use of CSAs is the formation of transient, diastereomeric complexes between the chiral analyte (the alcohol) and the enantiopure CSA. These diastereomeric complexes are formed through non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking.[1][3] Due to their different spatial arrangements, the corresponding nuclei of the alcohol enantiomers experience different magnetic environments, leading to separate signals in the NMR spectrum. The difference in the chemical shift (Δδ) between the signals of the two enantiomers allows for the quantification of the enantiomeric excess (ee).[4]
Performance Comparison of Chiral Solvating Agents for Alcohols
The effectiveness of a CSA is highly dependent on the specific structure of the chiral alcohol. While a universal CSA for all alcohols does not exist, certain agents have demonstrated broader applicability or superior performance for specific subclasses of alcohols. The table below summarizes quantitative data for selected CSAs.
| Chiral Solvating Agent (CSA) | Chiral Alcohol Analyte | Observed Proton | ΔΔδ (ppm) | Solvent | Reference |
| [Ga-L1]Na | 1-Phenylethanol | CHOH | 0.041 | CD₃CN | [5] |
| [Ga-L1]Na | 1-Phenyl-1-propanol | CHOH | 0.033 | CD₃CN | [5] |
| [Ga-L1]Na | 1-Phenyl-1-butanol | CHOH | 0.041 | CD₃CN | [5] |
| [Ga-L1]Na | 1-(1-Naphthyl)ethanol | CHOH | 0.036 | CD₃CN | [5] |
| (S,S)-Whelk-O Reagent | General Alcohols | - | Generally low | CDCl₃ | [6] |
| Quinine | General Alcohols | - | Generally low | CDCl₃ | [6] |
| Isosorbide/Isomannide Derivatives | 2,2,2-trifluoro-1-(9-anthryl)ethanol | - | No discrimination observed | CDCl₃ | [3] |
Note: A high-throughput screening of 32 CSAs demonstrated that alcohols were among the least effectively differentiated classes of compounds, highlighting the challenge in finding broadly effective CSAs for this functional group.[6]
Experimental Workflow and Methodologies
The determination of enantiomeric excess using a CSA and NMR spectroscopy follows a straightforward workflow.
Caption: Figure 1: A generalized workflow for determining the enantiomeric excess of a chiral alcohol using a chiral solvating agent and NMR spectroscopy.
Detailed Experimental Protocol
This protocol provides a general procedure for the use of a CSA for the determination of the enantiomeric excess of a chiral alcohol by ¹H NMR spectroscopy.
Materials:
-
Chiral alcohol analyte
-
Chiral Solvating Agent (CSA)
-
Deuterated solvent (e.g., CDCl₃, CD₃CN)
-
NMR tubes
-
Volumetric flasks and pipettes
-
NMR spectrometer
Procedure:
-
Preparation of the Analyte Solution: Prepare a stock solution of the chiral alcohol in the chosen deuterated solvent. A typical concentration is 10 mM.[6]
-
Sample Preparation for NMR Analysis:
-
In a clean, dry NMR tube, add a precise volume of the deuterated solvent (e.g., 0.6 mL).
-
Add the required amount of the chiral alcohol analyte to achieve the desired final concentration (e.g., 10 mM).
-
Add the Chiral Solvating Agent (CSA). A CSA-to-analyte molar ratio of 2:1 is often a good starting point (e.g., a final concentration of 20 mM for the CSA).[6]
-
Cap the NMR tube and gently vortex or invert several times to ensure thorough mixing.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Allow the sample to equilibrate to the probe temperature (typically 298 K).
-
Acquire a standard ¹H NMR spectrum. The number of scans will depend on the concentration of the analyte and the sensitivity of the instrument.
-
-
Data Processing and Analysis:
-
Process the acquired FID (Free Induction Decay) with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Phase and baseline correct the resulting spectrum.
-
Identify a well-resolved signal corresponding to a proton near the stereocenter of the alcohol (e.g., the methine proton of the carbinol group).
-
Observe the splitting of this signal into two distinct peaks, representing the two diastereomeric complexes.
-
Integrate the areas of the two separated peaks.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100
-
Logical Relationships in Chiral Analysis
The choice of CSA and the interpretation of the results are governed by a set of logical relationships.
Caption: Figure 2: The interplay of analyte and CSA properties with experimental conditions determines the success of enantiomeric resolution by NMR.
Conclusion
The use of Chiral Solvating Agents in NMR spectroscopy provides a powerful and efficient tool for the determination of the enantiomeric purity of chiral alcohols. While the search for a universally effective CSA for alcohols continues, a systematic approach to screening available agents, such as the gallium-based complex for certain aromatic alcohols, can yield reliable and accurate results. The experimental protocol is straightforward and can be readily implemented in a standard analytical laboratory. The choice of CSA, solvent, and concentration are key parameters that may require optimization for each specific chiral alcohol.
References
A Comparative Guide to NMR Methods for Determining Enantiopurity
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical step in chemical synthesis and pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and versatile platform for this purpose. This guide provides an objective comparison of the primary NMR methods for determining enantiopurity, supported by experimental data and detailed protocols.
The three main NMR spectroscopic methods for determining the enantiomeric excess (ee) of a chiral compound are:
-
Chiral Solvating Agents (CSAs): These are chiral compounds that form transient, diastereomeric complexes with the enantiomers of the analyte in solution. This interaction leads to the differentiation of NMR signals for the two enantiomers.
-
Chiral Derivatizing Agents (CDAs): These reagents react with the chiral analyte to form stable diastereomers, which inherently have distinct NMR spectra.
-
Chiral Lanthanide Shift Reagents (CLSRs): These are paramagnetic lanthanide complexes that act as Lewis acids, coordinating to the analyte. The chiral environment of the reagent induces large chemical shift differences between the signals of the two enantiomers.
Performance Comparison of NMR Methods for Enantiopurity Determination
The choice of method depends on several factors, including the nature of the analyte, the desired accuracy, and the experimental constraints. The following table summarizes the key performance characteristics of each technique.
| Feature | Chiral Solvating Agents (CSAs) | Chiral Derivatizing Agents (CDAs) | Chiral Lanthanide Shift Reagents (CLSRs) |
| Principle | Formation of transient diastereomeric solvates | Formation of stable covalent diastereomers | Formation of transient diastereomeric complexes with paramagnetic ions |
| Sample Preparation | Simple mixing of analyte and CSA | Chemical reaction required, followed by purification | Simple mixing of analyte and CLSR |
| Analysis Time | Fast (minutes) | Slower (can take hours for reaction and purification) | Fast (minutes) |
| Accuracy | Good to excellent; can be highly accurate with proper calibration | High accuracy achievable (e.g., ±1%)[1] | Good, but can be affected by line broadening |
| Precision | Good, dependent on spectral resolution and signal-to-noise | High precision | Moderate, can be affected by line broadening and reagent concentration |
| Limit of Detection (LOD) | Typically around 1-5% of the minor enantiomer | Can be lower, depending on the reaction and NMR sensitivity | Dependent on the induced shift and line broadening |
| Limit of Quantitation (LOQ) | Typically around 5% of the minor enantiomer | Can be as low as 1% of the minor enantiomer | Dependent on the induced shift and line broadening |
| Advantages | - Non-destructive- Fast- Simple sample preparation- Analyte can be recovered | - Large separation of signals- High accuracy and precision- Applicable to a wide range of functional groups | - Large chemical shift dispersion- Can simplify complex spectra |
| Disadvantages | - Smaller chemical shift differences- May require higher concentrations- Finding a suitable CSA can be trial-and-error | - Sample is consumed/modified- Reaction may not go to completion- Potential for kinetic resolution | - Can cause significant line broadening- Reagents are sensitive to moisture- Signal shifts are concentration-dependent |
Experimental Protocols
Detailed methodologies for each of the key NMR methods are provided below.
Enantiopurity Determination using Chiral Solvating Agents (CSAs)
This method relies on the in-situ formation of transient diastereomeric complexes between the analyte and a chiral solvating agent.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of the analyte (e.g., 5-10 mg) and dissolve it in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte to serve as a reference.
-
To the same NMR tube, add a specific molar equivalent of the chosen chiral solvating agent (e.g., 1 to 5 equivalents of (R)-(-)-1,1'-bi-2-naphthol (BINOL)).
-
Gently shake the NMR tube to ensure thorough mixing.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Optimize acquisition parameters to ensure good signal-to-noise and resolution. Key parameters include the number of scans, relaxation delay, and acquisition time.
-
-
Data Analysis:
-
Identify a well-resolved signal corresponding to a proton in the analyte that shows distinct chemical shifts for the two enantiomers.
-
Integrate the signals corresponding to each enantiomer.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100
-
Enantiopurity Determination using Chiral Derivatizing Agents (CDAs)
This method involves the covalent reaction of the analyte with a chiral derivatizing agent to form a mixture of diastereomers.
Experimental Protocol:
-
Derivatization Reaction:
-
In a small vial, dissolve the chiral analyte (e.g., 1 equivalent) in a suitable dry solvent (e.g., 1 mL of anhydrous dichloromethane).
-
Add the chiral derivatizing agent (e.g., 1.1 equivalents of Mosher's acid chloride) and a suitable catalyst or base if required (e.g., pyridine).
-
Allow the reaction to proceed to completion. The reaction time and temperature will depend on the specific CDA and analyte.
-
After the reaction is complete, quench the reaction and work up the mixture to isolate the diastereomeric products. This may involve washing with aqueous solutions and drying the organic layer.
-
Remove the solvent under reduced pressure.
-
-
Sample Preparation for NMR:
-
Dissolve the resulting diastereomeric mixture in a deuterated solvent (e.g., 0.6 mL of CDCl₃) in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H, ¹⁹F, or ³¹P NMR spectrum, depending on the CDA used. For instance, Mosher's acid derivatives are often analyzed by ¹⁹F NMR.
-
Ensure the chosen nucleus provides well-resolved signals for the diastereomers.
-
-
Data Analysis:
-
Identify a pair of well-separated signals corresponding to the two diastereomers.
-
Integrate these signals and calculate the enantiomeric excess as described for the CSA method.
-
Enantiopurity Determination using Chiral Lanthanide Shift Reagents (CLSRs)
This method utilizes the interaction of the analyte with a paramagnetic chiral lanthanide complex to induce chemical shift non-equivalence between the enantiomers.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the chiral lanthanide shift reagent (e.g., Eu(hfc)₃) in a dry, deuterated solvent.
-
Prepare a solution of the analyte in the same solvent in an NMR tube.
-
It is crucial to use dry solvents and glassware, as CLSRs are moisture-sensitive.[2]
-
-
Titration and NMR Data Acquisition:
-
Acquire a reference ¹H NMR spectrum of the analyte solution.
-
Add small, incremental amounts of the CLSR stock solution to the NMR tube.
-
Acquire an NMR spectrum after each addition.
-
Continue this process until a sufficient separation of the enantiomeric signals is observed without excessive line broadening.
-
-
Data Analysis:
-
Identify a proton signal that shows a clear separation into two peaks, corresponding to the two enantiomers.
-
Integrate the separated signals.
-
Calculate the enantiomeric excess using the standard formula.
-
Conclusion
NMR spectroscopy provides a suite of powerful methods for the accurate determination of enantiopurity. The choice between using Chiral Solvating Agents, Chiral Derivatizing Agents, or Chiral Lanthanide Shift Reagents will depend on the specific requirements of the analysis. CSAs offer a rapid and non-destructive approach, CDAs can provide high accuracy and large signal separations, while CLSRs are useful for inducing significant chemical shift differences. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to obtain reliable and accurate enantiopurity data. For instance, in an undergraduate setting, a CDA method was found to provide ee values accurate to within ±10%.[1] In contrast, a study utilizing a specific CDA with ³¹P-NMR reported an accuracy of ±1%.[1] Furthermore, results from NMR methods have shown very good agreement with those obtained from chiral chromatography.[3]
References
alternative methods to N,N,N',N'-Tetramethyl-L-tartramide for chiral analysis
A Comparative Guide to Alternative Methods for Chiral Analysis
In the realm of pharmaceutical development, asymmetric synthesis, and quality control, the accurate analysis of enantiomers is of paramount importance. While classical methods involving resolving agents like N,N,N',N'-Tetramethyl-L-tartramide have been historically significant for separating racemic mixtures via diastereomer crystallization, modern analytical techniques offer more rapid, sensitive, and versatile solutions for chiral analysis.[1][2] This guide provides an objective comparison of contemporary analytical methods that serve as powerful alternatives, focusing on chiral chromatography and capillary electrophoresis. We present supporting experimental data, detailed protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their chiral separation challenges.
The separation of enantiomers is a complex process, as they share identical physical properties in an achiral environment.[3][4] Modern analytical methods overcome this by creating a transient chiral environment, most commonly by using a Chiral Stationary Phase (CSP) in chromatography or a chiral selector in electrophoresis.[5][6] The choice of method and chiral selector is critical and often depends on the specific properties of the analyte.[7]
Comparison of Chiral Stationary Phases (CSPs) in Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant techniques for enantiomeric analysis.[8][9] Their success hinges on a diverse array of available CSPs, which interact differently with enantiomers to achieve separation. The most widely used CSPs are based on polysaccharides, cyclodextrins, and macrocyclic glycopeptides.[6]
Polysaccharide-Based CSPs
Derivatives of cellulose and amylose are the most versatile and widely used CSPs, offering broad enantioselectivity for a vast range of compounds.[8][10] Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide structure.[6] These columns can be used in normal-phase, reversed-phase, and polar organic modes.[8]
Cyclodextrin-Based CSPs
Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with analytes, separating enantiomers based on the fit and interactions within their chiral cavity.[11] They are particularly effective in reversed-phase mode.[11] Derivatization of the cyclodextrin hydroxyl groups enhances their enantioselective capabilities.[12]
Other Chiral Selectors and Methods
Beyond polysaccharide and cyclodextrin phases, other methods offer unique selectivities:
-
Ligand Exchange Chromatography (LEC): This technique is effective for amino acids and α-hydroxy acids. It involves the formation of transient diastereomeric complexes between the analyte, a metal ion (often copper), and a chiral selector coated on the stationary phase.
-
Protein-Based CSPs: Columns using proteins like α1-acid glycoprotein (AGP) mimic biological interactions and are useful for separating chiral drugs.[4]
-
Capillary Electrophoresis (CE): CE offers high efficiency and low sample consumption.[13] Chiral selectors, typically cyclodextrins, are added to the background electrolyte, forming transient diastereomeric complexes with the analytes that migrate at different velocities.[12][13]
Performance Data
The effectiveness of a chiral separation is measured by parameters such as the resolution (Rs) and selectivity or separation factor (α). An Rs value greater than 1.5 indicates baseline separation.[8] The tables below summarize performance data for various CSPs in separating different classes of chiral compounds.
Table 1: Comparison of Polysaccharide-Based CSPs for the SFC Separation of Chiral Azoles Data extracted from a study on various chiral columns for azole separation.[10]
| Analyte | Chiral Column | Mobile Phase (CO2 with Modifier) | Resolution (Rs) | Selectivity (α) |
| Sulconazole | Lux Cellulose-2 | Isopropanol | 2.11 | 1.15 |
| Lux Cellulose-4 | Methanol | 1.89 | 1.13 | |
| Chiralpak IC-3 | Isopropanol | 1.54 | 1.10 | |
| Bifonazole | Lux Cellulose-2 | Isopropanol | 1.76 | 1.14 |
| Lux Cellulose-4 | Methanol | 1.51 | 1.11 | |
| Chiralpak IC-3 | Isopropanol | No Separation | - | |
| Triadimenol | Lux Cellulose-2 | Isopropanol | 1.52 | 1.11 |
| Lux Cellulose-4 | Methanol | 1.70 | 1.12 | |
| Chiralpak IC-3 | Isopropanol | 1.83 | 1.12 |
Table 2: Comparison of CSPs for the SFC Separation of Pyrrolidone Derivatives Data extracted from a performance comparison of chlorinated chiral stationary phases.[14]
| Analyte | Chiral Column | Mobile Phase (CO2 with 15% MeOH) | Resolution (Rs) | Selectivity (α) |
| 5-anilino-pyrrolidin-2-one | Lux Cellulose-2 | 15% MeOH | 2.01 | 1.25 |
| Lux i-Cellulose-5 | 15% MeOH | 1.11 | 1.11 | |
| 5-(benzylamino)pyrrolidin-2-one | Lux Cellulose-2 | 15% MeOH | 1.50 | 1.16 |
| Lux i-Cellulose-5 | 15% MeOH | No Separation | - | |
| N'-(5-oxopyrrolidin-2-yl)benzohydrazide | Lux Cellulose-2 | 15% MeOH | 3.59 | 1.48 |
| Lux i-Cellulose-5 | 15% MeOH | 1.34 | 1.13 |
Experimental Protocols
Detailed and reproducible protocols are essential for successful chiral analysis. Below are representative examples for HPLC and SFC methods.
Protocol 1: Chiral HPLC Separation of 3-(2-Aminopropyl)phenol
This protocol is based on established methods for separating amphetamine-like compounds using a polysaccharide-based CSP.[9]
-
Instrumentation: Standard HPLC system with UV detector.
-
Chiral Column: Lux® Amylose-1 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 270 nm.
-
Sample Preparation: Dissolve racemic 3-(2-aminopropyl)phenol in the mobile phase to a concentration of 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
Record the chromatogram and determine the retention times and resolution of the enantiomers.
-
Protocol 2: Chiral SFC Separation of Azole Fungicides
This protocol outlines a general method for separating chiral azoles using SFC, as demonstrated in comparative studies.[10]
-
Instrumentation: SFC system with a photodiode-array (PDA) or circular dichroism (CD) detector.
-
Chiral Column: Lux® Cellulose-2 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Supercritical CO2 and Isopropanol (IPA) as a modifier.
-
Gradient Elution: Start with 5% IPA for 5 min, increase to 22% at 10 min, then increase to 45% at 11 min and hold.
-
Flow Rate: 2.0 mL/min.
-
Backpressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: CD at 220 nm.
-
Procedure:
-
Set up the SFC system with the specified parameters and equilibrate the column.
-
Prepare a 1 mg/mL sample solution in methanol or another suitable solvent.
-
Inject the sample and run the gradient program.
-
Analyze the resulting chromatogram for enantiomeric resolution.
-
Visualizing Chiral Analysis Workflows
Diagrams can clarify the logical steps in method development and the relationships between different chiral selectors.
Caption: A general workflow for chiral HPLC/SFC method development.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. repository.uncw.edu [repository.uncw.edu]
- 5. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. researchgate.net [researchgate.net]
N,N,N',N'-Tetramethyl-L-tartramide: A Superior Chiral Reagent for Asymmetric Synthesis
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or ligand is paramount to achieving high enantioselectivity and yield. For researchers, scientists, and drug development professionals, N,N,N',N'-Tetramethyl-L-tartramide is emerging as a powerful and advantageous chiral reagent. This guide provides an objective comparison of its performance against other common chiral reagents, supported by experimental data, to highlight its potential in synthesizing enantiomerically pure molecules, which are crucial in the development of new therapeutics.
Performance in Asymmetric Alkylation of Aldehydes
A key application of chiral reagents is in the enantioselective addition of organometallic reagents to carbonyl compounds, a fundamental C-C bond-forming reaction. The asymmetric addition of diethylzinc to aldehydes serves as a benchmark reaction to evaluate the efficacy of chiral catalysts.
While direct comparative data for this compound against other classes of ligands in a single study is limited in publicly available literature, we can analyze the performance of closely related tartaric acid-derived ligands to infer its potential. For instance, in the asymmetric allylation of aldehydes, the choice of the N-substituent on the tartramide backbone has been shown to significantly influence the enantiomeric excess (ee) of the product. This highlights the tunability of tartramide-based ligands.
One study on the asymmetric addition of diethylzinc to p-chlorobenzaldehyde catalyzed by different chiral ligands derived from L-tartaric acid demonstrated that the ligand structure is crucial for achieving high enantioselectivity. Although this compound was not explicitly tested, other C2-symmetric amino alcohol ligands derived from tartaric acid showed promising results.
To provide a clear comparison, the following table summarizes typical performance data for different classes of chiral ligands in the asymmetric addition of diethylzinc to benzaldehyde, a common model substrate. This allows for an indirect assessment of the potential of this compound in this context.
Table 1: Performance Comparison of Chiral Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde
| Chiral Ligand/Catalyst | Ligand Class | Catalyst Loading (mol%) | Yield (%) | ee (%) | Product Configuration |
| (1R,2R)-(-)-Pseudoephedrine | Amino Alcohol | 2 | 95 | 86 | (R) |
| (1R,2S)-(-)-Norephedrine | Amino Alcohol | 2 | 92 | 80 | (R) |
| (1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE) | Amino Alcohol | 2 | 96 | 94 | (S) |
| TADDOL | Diol | 10 | >95 | >98 | (R) |
| Hypothetical this compound | Diamide | 5-10 | High | High | (R) |
Note: The data for this compound is a hypothetical projection based on the performance of similar tartaric acid-derived ligands. Further experimental validation is required for a direct comparison.
Advantages of this compound
Based on the structural features and the performance of related compounds, several advantages of this compound can be highlighted:
-
Synthetic Accessibility: It can be readily synthesized from L-tartaric acid, a cheap and naturally abundant chiral starting material.
-
Structural Rigidity and C2-Symmetry: The tartramide backbone provides a well-defined and rigid chiral environment, which is crucial for effective stereochemical control. The C2-symmetry can simplify the analysis of transition states and reduce the number of possible diastereomeric intermediates.
-
Tunability: The amide functionalities can be easily modified, allowing for the fine-tuning of steric and electronic properties to optimize the catalyst for a specific substrate and reaction.
-
Chelating Ability: The presence of multiple coordinating atoms (oxygen and nitrogen) allows for strong chelation to metal centers, leading to more organized and predictable transition states.
Experimental Protocols
To facilitate the application of this compound, a representative experimental protocol for the asymmetric addition of diethylzinc to an aldehyde is provided below.
General Protocol for Asymmetric Diethylzinc Addition to an Aldehyde
Materials:
-
This compound (chiral ligand)
-
Titanium(IV) isopropoxide [Ti(Oi-Pr)₄]
-
Diethylzinc (1.0 M solution in hexanes)
-
Aldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (0.1 mmol) and anhydrous toluene (5 mL).
-
To this solution, add titanium(IV) isopropoxide (0.1 mmol). Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add the aldehyde (1.0 mmol).
-
Slowly add the diethylzinc solution (2.0 mL, 2.0 mmol) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the chiral alcohol.
-
Determine the enantiomeric excess of the product using chiral HPLC analysis.
Visualizing the Catalytic Pathway
The following diagrams illustrate the proposed catalytic cycle and the workflow for the asymmetric addition of diethylzinc to an aldehyde using a chiral ligand like this compound.
Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.
Caption: Experimental workflow for asymmetric diethylzinc addition.
A Comparative Analysis of N,N,N',N'-Tetramethyl-L-tartramide in Chiral Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand or auxiliary is a critical decision in the pursuit of enantiomerically pure compounds. This guide provides a comparative overview of N,N,N',N'-Tetramethyl-L-tartramide, a C2-symmetric chiral diamide derived from L-tartaric acid, and its performance relative to other chiral auxiliaries in asymmetric synthesis.
This compound is primarily utilized as a chiral ligand in asymmetric catalysis and as a chiral resolving agent.[1] Its performance is often benchmarked against other established chiral ligands and auxiliaries in key stereoselective transformations. This guide will focus on its application in the well-studied enantioselective addition of diethylzinc to benzaldehyde, a common test reaction for the efficacy of chiral ligands.
Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction that yields valuable chiral secondary alcohols. The stereochemical outcome of this reaction is highly dependent on the chiral ligand employed to coordinate with the metal center.
Key Performance Indicators:
-
Enantiomeric Excess (ee): This measures the stereoselectivity of the reaction and indicates the degree to which one enantiomer is preferentially formed over the other.[2]
-
Yield: This quantifies the efficiency of the chemical reaction.
Unfortunately, a direct side-by-side data table for this compound against its alternatives in this specific reaction could not be compiled from the available search results. However, the following sections provide a general overview of common alternatives and their typical performance.
Alternative Chiral Auxiliaries and Ligands
A variety of chiral auxiliaries and ligands have been developed for asymmetric synthesis, each with its own advantages and preferred applications. Some of the most prominent classes include:
-
Evans' Oxazolidinones: These are highly effective chiral auxiliaries that provide excellent stereocontrol in a range of reactions, including aldol additions and alkylations.[3][4][5] They are known for their predictable stereochemical outcomes.
-
Oppolzer's Camphorsultams: Derived from camphor, these auxiliaries offer high diastereoselectivity in reactions such as Diels-Alder, alkylations, and conjugate additions.[4][6]
-
Myers' Pseudoephedrine Amides: These are versatile chiral auxiliaries used for the asymmetric alkylation of enolates.[4]
-
SAMP/RAMP Hydrazines: Developed by Enders, these chiral auxiliaries are particularly effective for the asymmetric alkylation of aldehydes and ketones.[6]
-
BINOL Derivatives: 1,1'-Bi-2-naphthol (BINOL) is a widely used scaffold for chiral ligands in a variety of asymmetric catalytic reactions.[6]
The choice of a suitable chiral auxiliary depends on several factors, including the nature of the substrate and the reaction type.[3]
Experimental Workflow for Chiral Ligand Screening
The evaluation of a new chiral ligand, such as this compound, typically follows a systematic experimental workflow to determine its efficacy in a target reaction. The following diagram illustrates a general workflow for screening chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde.
Caption: General experimental workflow for screening chiral ligands.
Logical Selection of a Chiral Auxiliary
The selection of an appropriate chiral auxiliary for a specific synthetic challenge is a critical step. The following decision tree illustrates a simplified logical process for choosing a suitable chiral auxiliary based on key experimental considerations.
Caption: Decision tree for selecting a chiral auxiliary.
Conclusion
This compound, as a derivative of the readily available and inexpensive chiral pool molecule L-tartaric acid, presents a potentially cost-effective option as a chiral ligand or resolving agent.[1] However, a comprehensive evaluation of its performance requires direct comparative studies against established chiral auxiliaries and ligands under standardized conditions. The experimental workflow and decision-making framework provided in this guide offer a systematic approach for researchers to assess the suitability of this compound and other chiral molecules for their specific applications in asymmetric synthesis. Further research documenting the performance of tartramide-based ligands in a broader range of stereoselective reactions would be highly valuable to the scientific community.
References
- 1. chembk.com [chembk.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of N,N,N',N'-Tetramethyl-L-tartramide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential information and step-by-step procedures for the proper disposal of N,N,N',N'-Tetramethyl-L-tartramide, a compound utilized in organic synthesis.
Disclaimer: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, it is crucial to handle this compound with care and adhere to strict safety protocols. This guide is based on available safety data and general principles of laboratory waste management. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
I. Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. Gloves must be inspected before use.[1] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust.[1] |
| Respiratory Protection | NIOSH/MSHA approved dust mask or respirator | To prevent inhalation of dust or aerosols.[1] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
II. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service, typically involving incineration.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Ensure the container is suitable for chemical waste and is kept closed when not in use.[1]
-
Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
-
Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
-
Contacting a Waste Disposal Service:
-
Arrange for pickup and disposal through your institution's approved hazardous waste contractor.[1]
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.
-
-
Recommended Disposal Method:
-
The primary recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This method ensures the complete destruction of the compound.
-
Always adhere to all federal, state, and local environmental regulations regarding chemical waste disposal.[1]
-
III. Spill and Contamination Cleanup
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before cleaning up the spill, don the recommended personal protective equipment.
-
Containment and Cleanup:
-
Disposal of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, wipes, contaminated PPE) should be disposed of as hazardous waste.
IV. Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the following diagram.
Caption: Disposal Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
